O-Benzyl Posaconazole-4-hydroxyphenyl-d4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C30H35N5O3 |
|---|---|
分子量 |
517.7 g/mol |
IUPAC名 |
2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C30H35N5O3/c1-3-29(23(2)38-21-24-7-5-4-6-8-24)35-30(37)34(22-31-35)27-11-9-25(10-12-27)32-17-19-33(20-18-32)26-13-15-28(36)16-14-26/h4-16,22-23,29,36H,3,17-21H2,1-2H3/t23-,29-/m0/s1/i9D,10D,11D,12D |
InChIキー |
QLRPRKJUMRQTOV-XPSNYTDQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)O)[2H])[2H])N4C=NN(C4=O)[C@@H](CC)[C@H](C)OCC5=CC=CC=C5)[2H] |
正規SMILES |
CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)O |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of O-Benzyl Posaconazole-4-hydroxyphenyl-d4
This document provides a detailed technical guide for the synthesis and characterization of O-Benzyl Posaconazole-4-hydroxyphenyl-d4, a deuterated analog of a key intermediate in the synthesis of Posaconazole (B62084). This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound is a valuable tool in pharmacokinetic and metabolic studies of Posaconazole, serving as an internal standard for quantitative analysis by mass spectrometry.
Physicochemical Properties
The fundamental physicochemical properties of the target compound are summarized in the table below. These values are calculated based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C44H44D4F2N8O4 | [1][2] |
| Molecular Weight | 794.92 g/mol | [1][2] |
| Exact Mass | 794.40176535 Da | [1] |
| XLogP3 | 6.6 | [1] |
| CAS Number | 1246818-95-0 | [1] |
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a convergent synthetic route. This strategy involves the preparation of two key intermediates: the deuterated 4-(4-(4-hydroxyphenyl-d4)piperazin-1-yl)phenyl-triazolone core and the chiral tosylated tetrahydrofuran (B95107) side chain. These intermediates are then coupled, followed by the introduction of the O-benzyl protected side chain.
A proposed workflow for this synthesis is illustrated in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are proposed, detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on established chemical literature for the synthesis of Posaconazole and its analogs.[3][4]
Step 1: Synthesis of 1-(4-hydroxyphenyl-d4)piperazine
A plausible route to the deuterated key intermediate, 1-(4-hydroxyphenyl-d4)piperazine, involves the use of commercially available phenol-d5. The synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747) has been reported and can be adapted for this purpose.[5][6]
-
Materials: Phenol-d5, 1-bromo-4-nitrobenzene, piperazine, palladium catalyst (e.g., Pd2(dba)3), phosphine (B1218219) ligand (e.g., Xantphos), sodium tert-butoxide, toluene, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
To a solution of phenol-d5 in an appropriate solvent, add a suitable protecting group for the hydroxyl moiety.
-
The protected phenol-d5 is then coupled with 1-bromo-4-nitrobenzene using a Buchwald-Hartwig amination reaction with piperazine as the amine source.
-
The nitro group is subsequently reduced to an amine using a standard reducing agent such as hydrogen gas with a palladium on carbon catalyst.
-
Finally, the protecting group on the phenol (B47542) is removed to yield 1-(4-aminophenyl)-4-(4-hydroxyphenyl-d4)piperazine.
-
The resulting amine can then be further functionalized to form the triazolone ring as described in the Posaconazole synthesis literature.[3]
-
Step 2: Synthesis of the Chiral Tetrahydrofuran Side Chain
The synthesis of the chiral tosylated tetrahydrofuran side chain is a well-established multi-step process that has been extensively described in patents for the synthesis of Posaconazole.[7][8] This typically involves the use of a chiral starting material to establish the desired stereochemistry.
Step 3: Coupling of Intermediates and Final Synthesis
The final steps of the synthesis involve the coupling of the deuterated triazolone intermediate with the chiral tetrahydrofuran side chain, followed by the introduction of the O-benzyl group.
-
Materials: Deuterated triazolone intermediate, chiral tosylated tetrahydrofuran side chain, a strong base (e.g., sodium hydroxide), and a suitable solvent (e.g., DMSO).[4]
-
Procedure:
-
The deuterated triazolone intermediate is reacted with the chiral tosylated tetrahydrofuran side chain in the presence of a strong base. This Williamson ether synthesis forms the core structure of Posaconazole.
-
The secondary alcohol on the pentyl side chain is then benzylated using benzyl (B1604629) bromide and a suitable base (e.g., sodium hydride) in an inert solvent like THF to yield the final product, this compound.
-
Characterization
The characterization of this compound would rely on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of the final compound, based on existing methods for Posaconazole.[9][10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.
-
Expected Retention Time: The retention time would be expected to be slightly longer than that of the non-deuterated analog due to the stronger C-D bond.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic labeling of the final compound.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Expected Molecular Ion Peaks:
-
[M+H]+: m/z 795.4
-
[M+Na]+: m/z 817.4
-
[M+K]+: m/z 833.5
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR would be used to confirm the overall structure of the molecule. The most significant feature in the 1H NMR spectrum would be the absence of signals corresponding to the protons on the 4-hydroxyphenyl ring, confirming successful deuteration. 2H NMR would show a signal corresponding to the deuterium (B1214612) atoms on the phenyl ring.
Conclusion
This technical guide provides a comprehensive overview of the proposed synthesis and characterization of this compound. The synthetic strategy is based on established, convergent routes used for the production of Posaconazole, with the key modification being the incorporation of a deuterium-labeled hydroxyphenylpiperazine intermediate. The characterization methods outlined will enable the confirmation of the structure and purity of this important analytical standard. The availability of this compound will be invaluable for future preclinical and clinical studies of Posaconazole.
References
- 1. O-Benzyl Posaconazole-d4 | C44H48F2N8O4 | CID 71313921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 4. CN106366076A - Posaconazole synthesis method - Google Patents [patents.google.com]
- 5. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. WO2009141837A3 - Process for preparing posaconazole and intermediates thereof - Google Patents [patents.google.com]
- 8. CN106632284A - Preparation method of posaconazole - Google Patents [patents.google.com]
- 9. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to O-Benzyl Posaconazole-4-hydroxyphenyl-d4
This technical guide provides a comprehensive overview of O-Benzyl Posaconazole-4-hydroxyphenyl-d4, a deuterated analog of a key intermediate of the potent triazole antifungal agent, Posaconazole. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant biological pathways.
Core Compound Properties
This compound is a stable isotope-labeled compound primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies of Posaconazole and its metabolites. The introduction of deuterium (B1214612) atoms (d4) on the 4-hydroxyphenyl ring provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1246814-94-7 |
| Molecular Formula | C₃₀H₃₁D₄N₅O₃ |
| Molecular Weight | 517.66 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol, and other organic solvents |
Table 2: Related Compound Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| O-Benzyl Posaconazole-d4 | 1246818-95-0 | C₄₄H₄₄D₄F₂N₈O₄ | 794.92 |
| Benzyl Posaconazole | 170985-86-1 | C₄₄H₄₈F₂N₈O₄ | 790.9 |
Synthesis and Characterization
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for this compound.
Characterization of the final product would typically involve a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment.
Table 3: Analytical Characterization Methods
| Technique | Purpose |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic labeling pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H) | Structural elucidation and confirmation of deuterium incorporation. |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. |
Biological Context and Signaling Pathways
This compound serves as a crucial tool in studying the pharmacokinetics and mechanism of action of its parent drug, Posaconazole.
Primary Antifungal Mechanism of Action of Posaconazole
Posaconazole, like other triazole antifungals, targets the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047).[1][2][3] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, compromising the integrity and function of the fungal cell membrane, ultimately resulting in fungal cell death.[1]
Caption: Mechanism of action of Posaconazole via inhibition of the ergosterol biosynthesis pathway.
Inhibition of the Hedgehog Signaling Pathway
Recent research has uncovered a secondary mechanism of action for Posaconazole, demonstrating its ability to inhibit the Hedgehog (Hh) signaling pathway.[4] This pathway is crucial in embryonic development and its aberrant activation is implicated in the pathogenesis of certain cancers, such as basal cell carcinoma. Posaconazole's inhibitory effect on the Hh pathway is distinct from that of other Smoothened (SMO) antagonists, suggesting a potential for its use in oncology.[4]
Caption: Posaconazole's inhibition of the Hedgehog signaling pathway at the level of the SMO receptor.
Experimental Protocols: Application as an Internal Standard
The primary application of this compound is as an internal standard in bioanalytical methods, particularly for the quantification of Posaconazole in biological matrices like plasma or serum using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow for Bioanalytical Quantification
The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation, matrix effects, and instrument response, thereby ensuring accurate and precise quantification.[5][6]
Caption: A typical bioanalytical workflow for the quantification of Posaconazole using a deuterated internal standard.
Detailed Methodological Steps
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working solutions by diluting the stock solution to the desired concentrations for spiking into calibration standards and quality control samples.
-
-
Sample Preparation:
-
To a 100 µL aliquot of the biological sample (plasma, serum), calibration standard, or quality control sample, add a fixed volume of the internal standard working solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile (B52724) or methanol) and vortexing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a suitable C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both Posaconazole and this compound.
-
Table 4: Exemplary MS/MS Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Posaconazole | [Value] | [Value] |
| This compound | [Value+4] | [Value] |
Note: The exact m/z values will depend on the specific adducts formed and the fragmentation pattern of the molecules.
-
Data Analysis:
-
Integrate the peak areas of the analyte (Posaconazole) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Posaconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers engaged in the development and study of the antifungal agent Posaconazole. Its use as an internal standard in bioanalytical assays ensures the generation of high-quality, reliable pharmacokinetic data. Furthermore, its application in studies investigating the dual mechanisms of action of Posaconazole—inhibition of both fungal ergosterol biosynthesis and the Hedgehog signaling pathway—highlights its importance in advancing our understanding of this broad-spectrum therapeutic agent. This technical guide provides a foundational resource for the effective utilization of this compound in a research and development setting.
References
- 1. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 2. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Physical and chemical properties of deuterated posaconazole standards
A Comprehensive Technical Guide to Deuterated Posaconazole (B62084) Standards
Introduction: Deuterated posaconazole standards are stable, isotopically labeled analogs of the broad-spectrum triazole antifungal agent, posaconazole. These standards, most commonly posaconazole-d4 (B26984) and posaconazole-d5, are indispensable tools in clinical and pharmaceutical research. Their primary application is as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the therapeutic drug monitoring (TDM) of posaconazole in biological matrices like plasma and serum.[1][2][3] The incorporation of deuterium (B1214612) atoms results in a higher molecular weight with negligible impact on the molecule's chemical properties, allowing it to be distinguished from the unlabeled drug by mass spectrometry while co-eluting chromatographically. This ensures accurate and precise quantification, which is crucial due to posaconazole's variable absorption and potential for drug-drug interactions.[1]
Physical and Chemical Properties
The physical and chemical characteristics of deuterated posaconazole standards are critical for their proper handling, storage, and application in analytical methodologies. The following tables summarize the key properties of posaconazole and its common deuterated analogs, posaconazole-d4 and posaconazole-d5.
Table 1: General and Physical Properties
| Property | Posaconazole | Posaconazole-d4 | Posaconazole-d5 |
| Synonyms | SCH 56592, POS | SCH 56592-d4 | SCH 56592-d5 |
| CAS Number | 171228-49-2[4] | 1133712-26-1[1][5] | 1217785-83-5[3] |
| Appearance | Crystalline solid, White to off-white foam | Off-White Foam[1] | Data not available |
| Storage Temperature | -20°C[6] | -20°C Freezer[1][5] | -20°C / -80°C[3] |
| Purity | ≥95%[6] | >95% (HPLC)[5] | Data not available |
| Solubility | Soluble in DMSO and dimethylformamide (~0.5 mg/ml)[6] | Data not available | Data not available |
| UV/Vis. λmax | 263 nm[6] | Data not available | Data not available |
Table 2: Chemical and Molecular Properties
| Property | Posaconazole | Posaconazole-d4 | Posaconazole-d5 |
| Molecular Formula | C₃₇H₄₂F₂N₈O₄[4] | C₃₇H₃₈D₄F₂N₈O₄[5] | C₃₇D₅H₃₇F₂N₈O₄[7] |
| Molecular Weight | 700.78 g/mol [8] | 704.8 g/mol [2][9] | 705.81 g/mol [3] |
| Accurate Mass | 700.32970817 Da[4] | 704.3548 Da[5] | 705.361 Da[7] |
| SMILES String | FC1=CC=C([C@@]2(CN3C=NC=N3)C--INVALID-LINK----INVALID-LINK--O)C7=O)C=C6)CC5)C=C4">C@HCO2)C(F)=C1 | [2H]c1c([2H])c(N2C=NN(--INVALID-LINK----INVALID-LINK--O)C2=O)c([2H])c([2H])c1N3CCN(CC3)c4ccc(OC[C@@H]5CO--INVALID-LINK--(C5)c7ccc(F)cc7F)cc4 | [2H]C([2H])([2H])C([2H])([2H])--INVALID-LINK--O">C@@HN1N=CN(C1=O)c2ccc(cc2)N3CCN(CC3)c4ccc(OC[C@@H]5CO--INVALID-LINK--(C5)c7ccc(F)cc7F)cc4 |
| InChI Key | InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1 | InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i5D,6D,7D,8D | InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i1D3,3D2 |
Mechanism of Action & Signaling Pathways
Posaconazole's primary mechanism of action is the inhibition of ergosterol (B1671047) synthesis, an essential component of the fungal cell membrane.[10][11] This is achieved by targeting and inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[10][12] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterol precursors.[10] The resulting depletion of ergosterol and accumulation of abnormal sterols compromise the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.[10][11]
Additionally, posaconazole has been shown to inhibit the Hedgehog (Hh) signaling pathway at the level of the Smoothened (SMO) protein, a mechanism distinct from its antifungal activity.[13] This off-target effect is a subject of research for its potential application in treating certain cancers where the Hh pathway is dysregulated.[13]
Experimental Protocols
Deuterated posaconazole is predominantly used as an internal standard for quantitative analysis. Below are representative protocols for common analytical techniques.
Quantitative Analysis by LC-MS/MS
This method is the gold standard for therapeutic drug monitoring of posaconazole in biological fluids.[14]
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of patient plasma or serum, add 950 µL of an internal standard solution.[15]
-
The internal standard solution consists of deuterated posaconazole (e.g., Posaconazole-d4) dissolved in methanol (B129727) containing 0.1% formic acid.[15]
-
Vortex-mix the sample vigorously to precipitate proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection.[14]
-
-
Chromatographic Conditions:
-
HPLC System: ACQUITY UPLC I-Class System or equivalent.[15]
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 3 µm particle size.[15][16]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724), water, and formic acid (e.g., starting with a 55:45:0.1 v/v/v ratio).[17]
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD, Sciex/API3000).[15][17]
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[16]
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both posaconazole and deuterated posaconazole are monitored.
-
Analysis by High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
While LC-MS/MS is more common for bioanalysis, HPLC with other detectors is used for bulk drug analysis and formulation quality control.
-
Sample Preparation (for bulk drug):
-
Accurately weigh and dissolve approximately 10 mg of posaconazole standard in a 10 mL volumetric flask using a suitable solvent like acetonitrile or methanol to create a stock solution.[18][20]
-
Prepare working solutions by diluting the stock solution to the desired concentration range (e.g., 1-30 µg/mL).[18][20]
-
Filter the solutions through a 0.45 µm membrane filter before injection.[20]
-
-
Chromatographic Conditions:
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the structural confirmation and characterization of deuterated posaconazole standards.
-
Sample Preparation: Dissolve the deuterated standard in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or chloroform-d (B32938) (CDCl3).[23][24]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 or 400 MHz) is used.[23]
-
Analysis:
-
¹H NMR spectra are recorded to confirm the structure and determine the percentage of deuterium incorporation by comparing the integrals of proton signals at deuterated and unlabeled positions.[23]
-
¹³C NMR and 2D NMR techniques (like GHMBCAD for ¹H-¹⁵N correlation) can be used for complete structural assignment.[25]
-
Deuterium NMR (²H NMR) can also be employed for direct analysis of highly deuterated compounds.[26]
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Posaconazole-d4 | CAS 1133712-26-1 | LGC Standards [lgcstandards.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Posaconazole (Ethyl-d5) | LGC Standards [lgcstandards.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Posaconazole-D4 | TargetMol [targetmol.com]
- 10. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 11. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cincinnatichildrens.org [cincinnatichildrens.org]
- 15. waters.com [waters.com]
- 16. Development of a liquid chromatography tandem mass spectrometry method for the simultaneous measurement of voriconazole, posaconazole and itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrj.org [chemrj.org]
- 20. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. mdpi.com [mdpi.com]
- 23. rsc.org [rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Posaconazole Metabolism: A Technical Guide to Glucuronidation and the Identification of Minor Hydroxylated Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posaconazole (B62084), a broad-spectrum second-generation triazole antifungal agent, is a critical therapeutic option for the prophylaxis and treatment of invasive fungal infections. A thorough understanding of its metabolic fate is paramount for predicting drug-drug interactions, understanding pharmacokinetic variability, and ensuring clinical efficacy. This technical guide provides a detailed overview of the metabolic pathways of posaconazole, focusing on its primary route of elimination via glucuronidation and the identification of minor, secondary oxidative metabolites. This document details the experimental protocols for in vitro metabolism studies and the analytical techniques used for metabolite characterization, presenting quantitative data in a clear, tabular format. Furthermore, metabolic pathways and experimental workflows are illustrated using diagrams to facilitate comprehension.
Introduction
Posaconazole (Noxafil®) is a potent inhibitor of the fungal cytochrome P450 (CYP) enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. Unlike many other azole antifungals, posaconazole itself does not undergo significant oxidative metabolism via the human CYP450 enzyme system.[1][2][3] It is, however, a potent inhibitor of CYP3A4, which is the primary mechanism underlying its drug-drug interaction profile.[4]
The primary route of metabolic clearance for posaconazole is through Phase II conjugation, specifically direct glucuronidation mediated by UDP-glucuronosyltransferase 1A4 (UGT1A4).[1][5][6] A smaller fraction of the drug is eliminated through minor oxidative pathways, leading to the formation of hydroxylated metabolites.[7] The majority of an administered dose is excreted unchanged in the feces.[8] This guide will elucidate these metabolic pathways in detail.
Metabolic Pathways of Posaconazole
The metabolism of posaconazole is limited, with approximately 17% of an administered radiolabeled dose being recovered as metabolites in urine and feces.[7] The parent drug is the main circulating compound in plasma. The metabolic processes can be categorized into a major glucuronidation pathway and a minor oxidative pathway.
Major Pathway: UGT-Mediated Glucuronidation
The predominant metabolic fate of posaconazole is direct conjugation with glucuronic acid. In vitro studies using human liver microsomes and a panel of recombinant UGT enzymes have conclusively identified UGT1A4 as the primary enzyme responsible for this biotransformation.[1][5] This process results in the formation of several glucuronide conjugates. The major in vitro metabolite identified is a direct glucuronide of posaconazole (m/z 877).[1] Other identified conjugates include a diglucuronide of posaconazole (M5).[9] These glucuronide metabolites are pharmacologically inactive.[10]
Minor Pathway: Oxidative Metabolism
While CYP-mediated metabolism is not a significant clearance pathway for posaconazole, minor hydroxylated and oxygenated metabolites have been identified, accounting for approximately 2% of a given dose.[7] These metabolites are formed through oxidation, likely of the 2-pentanol (B3026449) side chain of the posaconazole molecule. Specific identified oxidative metabolites include M12, M13, and M14, all of which exhibit a molecular ion with an m/z value of 717, indicating the addition of a single hydroxyl group (+16 amu) to the parent drug.[7]
dot
Caption: Metabolic pathway of posaconazole.
Quantitative Analysis of Posaconazole Metabolism
The following tables summarize the quantitative data related to posaconazole's metabolic pathways and clearance.
Table 1: Summary of Posaconazole Elimination Pathways
| Pathway | Percentage of Administered Dose | Primary Enzymes Involved | Key Metabolites |
| Unchanged Excretion | ~77% (primarily fecal) | N/A | Parent Posaconazole |
| Glucuronidation | ~17% | UGT1A4 | Glucuronide Conjugates (M5, M9) |
| Oxidation | ~2% | CYP450 (minor) | Hydroxylated Metabolites (M12, M13, M14) |
Table 2: Identified Metabolites of Posaconazole
| Metabolite ID | Type | m/z | Proposed Structure/Modification |
| M5 | Diglucuronide Conjugate | 1053 | Posaconazole + 2 Glucuronic Acid moieties |
| M9 | Glucuronide Conjugate | 877 | Posaconazole + 1 Glucuronic Acid moiety |
| M12, M13, M14 | Hydroxylated Metabolites | 717 | Posaconazole + 1 Hydroxyl group |
Experimental Protocols
The characterization of posaconazole's metabolism relies on a series of in vitro experiments and sophisticated analytical techniques. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to assess the overall hepatic metabolism and identify metabolites formed by Phase I and Phase II enzymes.
Objective: To determine the metabolic stability of posaconazole and identify its metabolites in a broad hepatic enzyme system.
Materials:
-
Posaconazole reference standard
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Alamethicin (B1591596) (pore-forming agent)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (e.g., posaconazole-d4)
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix containing phosphate buffer, MgCl₂, and HLM (final protein concentration typically 0.5-1.0 mg/mL). For glucuronidation, add alamethicin (final concentration ~25 µg/mg protein) and pre-incubate for 15 minutes on ice.
-
Incubation Setup: In microcentrifuge tubes, add the HLM master mix. Add posaconazole (from a stock solution in a suitable organic solvent like DMSO, final concentration typically 1-10 µM). Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: To initiate the reactions, add the NADPH regenerating system (for oxidative metabolism) and UDPGA (for glucuronidation). For control incubations, add buffer instead of the cofactors.
-
Incubation: Incubate the reaction mixtures at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
Reaction Phenotyping with Recombinant UGT Enzymes
This protocol is used to identify the specific UGT isoform(s) responsible for posaconazole glucuronidation.
Objective: To determine which UGT enzyme isoform metabolizes posaconazole.
Procedure:
-
Follow the general procedure for HLM incubation (steps 1-7 above).
-
Instead of HLM, use individual recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, etc.) expressed in a suitable system.
-
Incubate posaconazole with each UGT isoform in the presence of UDPGA and other necessary cofactors as recommended by the supplier.
-
Analyze the formation of the glucuronide metabolite (m/z 877) in each reaction mixture. The isoform that produces the highest amount of the metabolite is identified as the primary enzyme responsible.
dot
Caption: Workflow for in vitro metabolite identification.
Analytical Method: LC-MS/MS for Metabolite Identification and Quantification
Objective: To separate, detect, and quantify posaconazole and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for metabolite identification.
-
Key MRM Transitions:
-
Posaconazole: Q1: 701.4 m/z → Q3: 683.3 m/z[11]
-
Posaconazole-d4 (IS): Q1: 705.4 m/z → Q3: 687.3 m/z
-
Glucuronide Metabolite: Monitor for precursor ion m/z 877 and characteristic neutral loss of 176 Da.
-
Hydroxylated Metabolites: Monitor for precursor ion m/z 717 and fragmentation patterns similar to the parent drug.
-
-
Source Parameters: Optimized for posaconazole (e.g., IonSpray Voltage: ~4500-5500 V; Temperature: ~350-500°C). Note that in-source fragmentation of glucuronide conjugates can be a challenge; optimizing cone voltage is critical to minimize this effect and prevent interference with the parent drug quantification.[12]
Conclusion
The metabolism of posaconazole is characterized by a primary glucuronidation pathway mediated by UGT1A4 and a minor oxidative pathway that produces hydroxylated metabolites. A negligible role for CYP450 enzymes in its clearance contributes to a more predictable pharmacokinetic profile compared to other azoles, although its potent inhibition of CYP3A4 remains a significant consideration for drug-drug interactions. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for researchers in drug development to investigate the metabolism of posaconazole and other xenobiotics. This understanding is crucial for optimizing therapeutic strategies and ensuring patient safety.
References
- 1. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of posaconazole (Noxafil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of posaconazole on cytochrome P450 enzymes: a randomized, open-label, two-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Genetic Polymorphism UGT1A4*3 Is Associated with Low Posaconazole Plasma Concentrations in Hematological Malignancy Patients Receiving the Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Investigation into UDP-Glucuronosyltransferase (UGT) Enzyme Kinetics of Imidazole- and Triazole-Containing Antifungal Drugs in Human Liver Microsomes and Recombinant UGT Enzymes | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to the Role of Stable Isotope-Labeled Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the pursuit of accuracy, precision, and reliability is paramount. The complexity of biological matrices presents a significant challenge, introducing variability that can compromise the integrity of analytical results. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, designed to compensate for these variations. Among the different types of internal standards, stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, particularly in mass spectrometry-based applications.[1][2][3] This technical guide provides an in-depth exploration of the critical role of SIL-ISs in bioanalysis, offering a comprehensive overview of their advantages, practical considerations, and detailed experimental protocols for their implementation and validation.
The Fundamental Advantage: Mimicking the Analyte
A stable isotope-labeled internal standard is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2][4] This subtle modification results in a compound that is chemically and physically almost identical to the analyte, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[5] This near-identical nature is the key to its superiority, as the SIL-IS ideally experiences the same analytical variations as the analyte throughout the entire bioanalytical workflow, from sample extraction to instrumental analysis.[6]
The primary role of any internal standard is to correct for variability.[6] By adding a known and constant concentration of the IS to all samples, calibrators, and quality controls, the ratio of the analyte's response to the IS's response is used for quantification. This ratiometric approach significantly improves the accuracy and precision of the measurement by normalizing for variations in sample preparation, injection volume, and instrument response.[7]
Unparalleled Performance: SIL-IS vs. Structural Analogs
While other types of internal standards, such as structural analogs, are sometimes used, they often fall short in their ability to perfectly mimic the analyte's behavior. Structural analogs are compounds with similar chemical structures to the analyte but are not isotopically labeled.[8] The inherent differences in their physicochemical properties can lead to disparate extraction recoveries, chromatographic retention times, and ionization efficiencies, particularly in the presence of matrix effects.[9][10]
Table 1: Quantitative Comparison of Internal Standard Performance
| Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Justification |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | SIL-IS more effectively compensates for matrix effects and recovery variations, leading to results closer to the true value.[2] |
| Precision (%CV) | Typically <10% | Can be >15% | The close tracking of the analyte's behavior by the SIL-IS results in significantly better precision and reproducibility.[2] |
| Matrix Effect | Effectively compensated | Inconsistent compensation | The near-identical nature of the SIL-IS ensures it experiences the same degree of ion suppression or enhancement as the analyte.[10] |
| Extraction Recovery | Highly correlated with analyte | Can differ significantly from analyte | The similar physicochemical properties of the SIL-IS lead to more consistent and predictable recovery across different samples.[9] |
Key Considerations for Implementing SIL-Internal Standards
While SIL-ISs offer significant advantages, their successful implementation requires careful consideration of several factors to ensure the integrity of the bioanalytical method.
-
Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment and be free from significant contamination with the unlabeled analyte. The presence of the unlabeled analyte in the IS can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[11]
-
Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is necessary to prevent isotopic crosstalk, where the isotopic cluster of the analyte interferes with the signal of the IS, and vice versa. A mass difference of at least 3 to 4 daltons is generally recommended for small molecules.[7]
-
Label Position and Stability: The isotopic label should be placed in a chemically stable position within the molecule to prevent exchange with protons from the solvent or matrix. Deuterium labels on heteroatoms or acidic carbons can be prone to back-exchange.[12]
-
Co-elution: Ideally, the SIL-IS should co-elute with the analyte chromatographically. This ensures that both compounds experience the same matrix effects at the same time. While ¹³C and ¹⁵N labeled standards generally co-elute perfectly, deuterium-labeled standards can sometimes exhibit a slight shift in retention time, which needs to be carefully evaluated.[13]
Experimental Protocols for Method Validation
The validation of a bioanalytical method using a SIL-IS is a critical step to ensure its reliability and is mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14] The following are detailed methodologies for key validation experiments.
Sample Preparation Protocols
Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
1. Protein Precipitation (PPT)
This method is often used for its simplicity and speed in removing the bulk of proteins from biological fluids like plasma or serum.
-
Objective: To precipitate and remove proteins from the sample matrix.
-
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Precipitating solvent (e.g., acetonitrile, methanol)
-
Internal Standard (SIL-IS) working solution
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a microcentrifuge tube.[12]
-
Add 20 µL of the SIL-IS working solution and briefly vortex.[12]
-
Add 300-400 µL of ice-cold precipitating solvent (a 3:1 or 4:1 ratio of solvent to sample is common).[11]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.[15]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[12]
-
2. Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase.
-
Objective: To extract the analyte and SIL-IS from the aqueous biological matrix into an organic solvent.
-
Materials:
-
Biological matrix
-
Internal Standard (SIL-IS) working solution
-
Extraction solvent (e.g., methyl tert-butyl ether, ethyl acetate)
-
Aqueous buffer (for pH adjustment, if necessary)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
-
-
Procedure:
-
Pipette 250 µL of the plasma sample into a clean tube.[16]
-
Add 100 µL of the SIL-IS working solution.[16]
-
Add an appropriate volume of buffer to adjust the pH, if required, to ensure the analyte is in a neutral form for efficient extraction.
-
Add 1.5 mL of the extraction solvent.[16]
-
Vortex vigorously for 5-10 minutes to ensure intimate contact between the two phases.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[9]
-
Transfer the organic layer to a new tube.[10]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[10]
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of reconstitution solvent (typically the initial mobile phase).[16]
-
3. Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte and SIL-IS, while allowing interfering components to pass through.
-
Objective: To purify and concentrate the analyte and SIL-IS from the sample matrix.
-
Materials:
-
SPE cartridges or 96-well plates
-
Biological matrix
-
Internal Standard (SIL-IS) working solution
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or buffer)
-
Wash solvent
-
Elution solvent
-
SPE manifold or automated SPE system
-
-
Procedure:
-
Conditioning: Pass 1-2 column volumes of a strong organic solvent (e.g., methanol) through the SPE sorbent to activate it.[13]
-
Equilibration: Pass 1-2 column volumes of an aqueous solution (e.g., water or a buffer matching the sample's pH) to prepare the sorbent for sample loading.[13]
-
Sample Loading: Load the pre-treated sample (biological matrix with SIL-IS) onto the SPE cartridge at a slow and steady flow rate.
-
Washing: Pass 1-3 mL of a wash solvent (typically a weak solvent that will not elute the analyte) to remove unretained matrix components.[13]
-
Elution: Elute the analyte and SIL-IS with a strong solvent that disrupts their interaction with the sorbent.
-
Post-Elution: The eluate may be evaporated and reconstituted in the mobile phase before analysis.[13]
-
Stability Assessment Protocols
Demonstrating the stability of the analyte in the biological matrix under various conditions is a critical component of method validation.
1. Freeze-Thaw Stability
-
Objective: To assess the stability of the analyte after repeated freezing and thawing cycles.
-
Procedure:
-
Prepare replicate quality control (QC) samples at low and high concentrations.
-
Analyze one set of fresh QCs (comparison samples).
-
Freeze the remaining QCs at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.[8]
-
After the final thaw, analyze the samples and compare the concentrations to the comparison samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
2. Bench-Top (Short-Term) Stability
-
Objective: To evaluate the stability of the analyte in the matrix at room temperature for a duration that reflects the sample handling time in the laboratory.
-
Procedure:
-
Prepare replicate QC samples at low and high concentrations.
-
Analyze one set of fresh QCs.
-
Leave the remaining QCs at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
After the specified time, analyze the samples and compare the concentrations to the fresh QCs. The acceptance criteria are typically within ±15% of the nominal concentration.
-
3. Long-Term Stability
-
Objective: To determine the stability of the analyte in the matrix at the intended storage temperature for a period equal to or longer than the duration of the study.
-
Procedure:
-
Prepare multiple sets of QC samples at low and high concentrations.
-
Analyze one set of fresh QCs to establish the baseline.
-
Store the remaining sets at the intended storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QCs, thaw them, and analyze them against a freshly prepared calibration curve.[6]
-
The mean concentrations of the stored QCs should be within ±15% of the nominal concentrations.[17]
-
Visualizing the Bioanalytical Workflow
The use of diagrams can help to clarify the complex workflows involved in bioanalysis. The following diagrams, created using the DOT language, illustrate a typical bioanalytical workflow and the decision-making process for selecting an internal standard.
Caption: A typical bioanalytical workflow from sample receipt to final reporting.
References
- 1. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Statistical methods for assessing long-term analyte stability in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bevital.no [bevital.no]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 13. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Commercial Availability and Application of Posaconazole Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive information on the commercial availability of posaconazole (B62084) analytical standards, detailed experimental protocols for their use, and visualizations of relevant biological and analytical workflows. This resource is intended to support research, development, and quality control activities involving this critical antifungal agent.
Commercial Availability of Posaconazole Analytical Standards
The acquisition of high-purity, well-characterized analytical standards is fundamental to achieving accurate and reproducible results in any research or clinical setting. Posaconazole analytical standards are commercially available from a variety of reputable suppliers in different formats to suit diverse analytical needs. These include neat powders, solutions in various organic solvents, and stable isotope-labeled internal standards for mass spectrometry-based quantification.
Below is a summary of commercially available posaconazole analytical standards from prominent suppliers. Researchers are advised to consult the suppliers' websites and Certificates of Analysis (COA) for the most current and detailed information.
| Supplier | Product Name | Catalog Number (Example) | Purity | Format |
| Cerilliant (a brand of MilliporeSigma) | Posaconazole | P-103 | Not specified, Certified Reference Material | 2.0 mg/mL in Methanol[1] |
| Posaconazole-D4 | P-108 / P-108-1ML | Not specified, Certified Reference Material | 1.0 mg/mL in Methanol[2] | |
| SynZeal Research | Posaconazole | SZ-P022161 (example for an impurity) | High Purity | Neat Powder, Impurities, Metabolites, Stable Isotopes[3] |
| MedChemExpress | Posaconazole (Standard) | HY-17373R | 99.84% | Neat Powder (Solid)[4] |
| GLP Pharma Standards | Posaconazole | GL-P0501 | High Purity | Neat Powder, API Impurities[5] |
| Shimadzu | Posaconazole | C3461 | ≥ 98.00 % | Neat Powder (1 mg, 5 mg, 10 mg, 25 mg, 100 mg)[6] |
| LGC Standards | Posaconazole | TRC-P689600 | Not specified, manufactured under ISO/IEC 17025 | Neat Powder, Impurities, Stable Isotope Labeled[7] |
| Sigma-Aldrich (a brand of MilliporeSigma) | Posaconazole, VETRANAL®, analytical standard | 32103 | Analytical Standard Grade | Neat Powder[8] |
| Posaconazole, ≥98% (HPLC) | SML2287 | ≥98% (HPLC) | Neat Powder[9] |
Experimental Protocols
Accurate quantification of posaconazole in various matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Stability-Indicating HPLC Method for Posaconazole Bulk Assay
This protocol is adapted from a validated stability-indicating HPLC method for the determination of posaconazole in bulk drug substance.[10]
a. Standard Solution Preparation:
-
Accurately weigh and dissolve the posaconazole reference standard in methanol (B129727) to obtain a stock solution with a concentration of 100.0 μg/mL.
-
Dilute this stock solution with methanol to yield a final working standard concentration of 30.0 μg/mL.
-
Filter the final solution through a 0.45 μm membrane filter before injection.
b. Chromatographic Conditions:
-
Instrument: Shimadzu Prominence Liquid Chromatograph or equivalent, equipped with a pump, auto-sampler, and PDA detector.
-
Column: Shim-pack C8 (250 × 4.6 mm; 5 μm).
-
Mobile Phase: Methanol-water (75:25; v/v), prepared fresh daily, filtered, and sonicated.
-
Flow Rate: 1.0 mL/min (isocratic elution).
-
Column Temperature: 25 ± 1°C.
-
Injection Volume: 20 μL.
-
Detection Wavelength: 260 nm.
-
Retention Time: Approximately 8.5 minutes.
LC-MS/MS Method for Quantification of Posaconazole in Human Plasma
This protocol is based on a validated LC-MS/MS method for the determination of posaconazole concentrations in human plasma, suitable for pharmacokinetic studies.[11][12]
a. Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of posaconazole in methanol.
-
Spike blank human plasma with the working standard solutions to prepare calibration standards at concentrations ranging from 2 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 2, 100, and 1000 ng/mL) from a separate weighing of the reference standard.
-
Use a stable isotope-labeled internal standard, such as Posaconazole-d4, for improved accuracy.
b. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add an appropriate volume of acetonitrile (B52724) containing the internal standard.
-
Vortex mix and centrifuge to precipitate proteins.
-
Transfer the supernatant and inject an aliquot into the LC-MS/MS system.
c. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile Phase: Acetonitrile, water, and formic acid (e.g., 55:45:0.1, v/v/v).
-
Flow Rate: 0.25 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
Visualizations
Posaconazole Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Posaconazole, like other triazole antifungals, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. It specifically targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway.[9][13] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity and function. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately inhibiting fungal growth.[13][14][15]
Caption: Posaconazole inhibits lanosterol 14α-demethylase in the fungal ergosterol biosynthesis pathway.
Typical Experimental Workflow for Therapeutic Drug Monitoring of Posaconazole
Therapeutic drug monitoring (TDM) of posaconazole is often performed to ensure optimal drug exposure, especially in critically ill or immunocompromised patients. The following diagram illustrates a typical workflow for TDM using an LC-MS/MS-based method.
References
- 1. Posaconazole | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Posaconazole-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Posaconazole Impurities | SynZeal [synzeal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. Posaconazole | CAS 171228-49-2 | LGC Standards [lgcstandards.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Posaconazole Is a Potent Inhibitor of Sterol 14α-Demethylation in Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impurities and related compounds of posaconazole (B62084), a broad-spectrum triazole antifungal agent. Understanding the impurity profile of an active pharmaceutical ingredient (API) like posaconazole is critical for ensuring its quality, safety, and efficacy. This document details the origins of these impurities, their chemical structures, and the analytical methodologies employed for their identification and quantification.
Introduction to Posaconazole
Posaconazole is a potent second-generation triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the disruption of the cell membrane, ultimately inhibiting fungal growth. Posaconazole's complex chemical structure, however, makes its synthesis challenging and susceptible to the formation of various impurities.
Classification and Origin of Posaconazole Impurities
Impurities in posaconazole can be broadly categorized into two main types:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process of the posaconazole drug substance. They can include unreacted starting materials, intermediates, by-products of side reactions, and reagents used in the synthesis.
-
Degradation Impurities: These impurities are formed due to the degradation of the posaconazole molecule under the influence of external factors such as light, heat, humidity, and interaction with excipients. Forced degradation studies are intentionally conducted to identify potential degradation products and to develop stability-indicating analytical methods.
Known Posaconazole Impurities and Related Compounds
Several process-related and degradation impurities of posaconazole have been identified and characterized. The table below summarizes some of the key impurities, along with their chemical information.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Type |
| Posaconazole Related Compound A | 171228-50-5 | C₃₇H₄₂F₂N₈O₄ | 700.79 | Process-Related |
| Posaconazole Impurity B | 357189-95-8 | C₃₇H₄₀F₂N₈O₆ | 730.77 | Process-Related |
| Deshydroxy Posaconazole | 161532-65-6 | C₃₂H₃₂F₂N₈O₃ | 614.65 | Process-Related |
| Posaconazole 2R-Epimer | 171228-51-6 | C₃₇H₄₂F₂N₈O₄ | 700.79 | Process-Related |
| Posaconazole (3S, 5S) (2S, 3R) isomer | 2243785-98-8 | C₃₇H₄₂F₂N₈O₄ | 700.79 | Process-Related |
| Posaconazole Impurity-(component-D) | 357189-97-0 | C₂₁H₂₀F₂N₄O₃ | 414.41 | Process-Related |
| Oxidative Degradation Product 1 | Not Available | C₃₇H₄₂F₂N₈O₅ | 716.78 | Degradation |
| Oxidative Degradation Product 2 | Not Available | C₃₇H₄₂F₂N₈O₆ | 732.78 | Degradation |
| Hydrolytic Degradation Product (Acid) | Not Available | Varies | Varies | Degradation |
| Hydrolytic Degradation Product (Base) | Not Available | Varies | Varies | Degradation |
Quantitative Analysis of Impurities
The control of impurities in the final drug substance is a critical aspect of pharmaceutical quality control. Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are in the process of establishing official monographs with specific acceptance criteria for posaconazole and its related compounds. While a final, official monograph with specific impurity limits is still under development, the European Medicines Agency (EMA) has indicated that chiral impurities are limited in the active substance specification.[1] General guidance from the International Council for Harmonisation (ICH) suggests thresholds for reporting, identification, and qualification of impurities.
Forced Degradation Studies:
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. Studies on posaconazole have shown the following:
| Stress Condition | Observation |
| Acid Hydrolysis | Significant degradation is observed, with studies showing approximately 5.41% degradation after treatment with 2N HCl at 70°C for one hour.[2] |
| Base Hydrolysis | Degradation occurs, with around 4.23% degradation observed after exposure to 2N NaOH at 70°C for 8 hours.[2] |
| Oxidative Degradation | Posaconazole is susceptible to oxidation. Studies have identified degradation products resulting from the breakage of the piperazine (B1678402) ring.[3] One study showed about 10.8% degradation under oxidative conditions.[4] |
| Thermal Degradation | The drug substance is relatively stable to heat, with some studies showing no significant degradation when heated at 70°C for one day.[2] |
| Photolytic Degradation | Posaconazole shows susceptibility to photodegradation. One study reported approximately 60% degradation after 120 minutes of exposure to light, with the degradation following first-order kinetics.[5] Another study, however, reported no degradation after 24 hours of sunlight exposure.[2] |
Experimental Protocols
Synthesis of Posaconazole (A Convergent Approach)
A common synthetic route to posaconazole involves a convergent synthesis, where key fragments of the molecule are prepared separately and then combined. The following is a generalized protocol based on literature descriptions.[6][7]
Step 1: Synthesis of the Chiral Tetrahydrofuran (THF) Subunit
-
Start with a readily available allyl alcohol.
-
Brominate the alcohol using a reagent like phosphorus tribromide (PBr₃).
-
Alkylate the resulting bromide with sodium diethylmalonate.
-
Reduce the diester to a diol using a reducing agent such as sodium borohydride/lithium chloride.
-
Perform enzymatic desymmetrization of the diol via selective acylation.
-
Conduct an iodine-mediated cyclization to form the chiral iodo-THF intermediate.
-
Displace the iodide with a triazole group and hydrolyze the acetate (B1210297) to yield the alcohol.
-
Activate the alcohol, for example, by converting it to a p-chlorobenzenesulfonate.
Step 2: Synthesis of the Aryl Piperazine Amine Subunit
-
This subunit is often commercially available or can be synthesized through standard aromatic substitution and piperazine chemistry.
Step 3: Coupling and Final Steps
-
Couple the activated chiral THF subunit with the aryl piperazine amine in the presence of a base.
-
Protect the resulting amine, for instance, by reacting it with benzoyl chloride.
-
Prepare the chiral hydrazine (B178648) intermediate required for the triazolone ring formation.
-
Couple the formyl hydrazine with the protected amine intermediate.
-
Perform cyclization to form the triazolone ring.
-
Deprotect the molecule to yield the final posaconazole product.
HPLC Method for Impurity Profiling
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the separation and quantification of posaconazole and its impurities. The following is a representative protocol synthesized from various literature sources.[8][9][10][11]
Chromatographic Conditions:
-
Instrument: HPLC system with a PDA or UV detector.
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The specific gradient program should be optimized for the separation of all known impurities.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: 262 nm is a commonly used wavelength for detecting posaconazole and its related compounds.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: Typically 10-20 µL.
Sample Preparation:
-
Prepare a stock solution of the posaconazole sample by dissolving an accurately weighed amount in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water).
-
Prepare standard solutions of posaconazole and known impurities at appropriate concentrations.
-
For the analysis of the drug product, an extraction step may be necessary to separate the API from excipients.
System Suitability: Before sample analysis, the chromatographic system should be evaluated to ensure its performance. Typical system suitability parameters include:
-
Tailing factor: Should be less than 2.0 for the main peak.
-
Theoretical plates: Should be greater than 2000.
-
Resolution: The resolution between the posaconazole peak and the closest eluting impurity peak should be greater than 1.5.
-
Reproducibility of injections: The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.
Visualizations
Mechanism of Action of Posaconazole
Caption: Posaconazole inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51).
General Workflow for Posaconazole Impurity Analysis
Caption: A typical workflow for the analysis of impurities in posaconazole samples.
Logical Relationship of Impurity Formation
Caption: The origins of process-related and degradation impurities of posaconazole.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 7. CN106366076A - Posaconazole synthesis method - Google Patents [patents.google.com]
- 8. ijrpr.com [ijrpr.com]
- 9. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrj.org [chemrj.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: Precursor for the Synthesis of Labeled Posaconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Posaconazole (B62084), with a specific focus on the precursors required for the preparation of isotopically labeled versions of the drug. Posaconazole, a potent, broad-spectrum triazole antifungal agent, is often studied using labeled compounds (e.g., with Carbon-14) to understand its metabolic fate. This document outlines the convergent synthetic strategy for Posaconazole, identifies the most probable precursor for radiolabeling, and provides detailed experimental methodologies for the key synthetic steps based on established literature. Quantitative data is summarized in tables, and synthetic pathways are illustrated with diagrams to facilitate understanding.
Introduction to Posaconazole and Isotopic Labeling
Posaconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against many clinically significant fungi.[1] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.
The use of isotopically labeled compounds is indispensable in drug development for conducting absorption, distribution, metabolism, and excretion (ADME) studies.[2] For Posaconazole, [¹⁴C]-labeled versions have been used in clinical studies to elucidate its pharmacokinetic profile.[2][3] The position of the radiolabel is critical for tracking the molecule and its metabolites. In [¹⁴C]posaconazole, the Carbon-14 (B1195169) atom is located on the triazolone ring of the molecule, indicating that a precursor to this heterocyclic moiety is the starting point for the radiolabeled synthesis.[3]
General Synthesis of Posaconazole
The most common and scalable synthesis of Posaconazole is a convergent synthesis. This strategy involves the separate preparation of two key intermediates: a chiral tetrahydrofuran (B95107) (THF) core and a substituted arylpiperazine side chain. These fragments are then coupled, followed by the formation of the triazolone ring and final deprotection steps.
Synthesis of the Chiral Tetrahydrofuran (THF) Core
The synthesis of the chiral THF core typically starts from a simple precursor and involves several steps to introduce the necessary stereochemistry and functional groups. A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of the Chiral THF Core Intermediate
A detailed multi-step synthesis for a key chiral THF intermediate is described in the literature.[4] The process begins with the bromination of allyl alcohol, followed by alkylation with sodium diethylmalonate. The resulting diester is then reduced to a diol. Enzymatic acylation is used to achieve desymmetrization, followed by an iodine-mediated cyclization to form the furan (B31954) ring. The resulting iodide is then converted to a triazole, and subsequent hydrolysis and activation yield the desired chiral THF subunit ready for coupling.[4]
Synthesis of the Arylpiperazine Side Chain
The synthesis of the arylpiperazine portion of Posaconazole involves the preparation of a substituted phenylpiperazine derivative. This can be achieved through various aromatic substitution and coupling reactions.
Convergent Assembly and Final Steps
The final stages of the Posaconazole synthesis involve the coupling of the chiral THF core with the arylpiperazine side chain. This is followed by the crucial step of forming the triazolone ring. A common method for this is the reaction of a hydrazine (B178648) derivative with a carbamate (B1207046). The synthesis is typically completed by a deprotection step, often the removal of a benzyl (B1604629) protecting group via hydrogenation.[4]
Precursor for the Synthesis of Labeled Posaconazole
Based on the known structure of [¹⁴C]posaconazole, the isotopic label is located within the triazolone ring.[3] This strongly suggests that a small, carbon-containing precursor used to construct this ring is the ideal candidate for labeling. The most logical choice for a ¹⁴C-labeled precursor is [¹⁴C]formylhydrazine or a related one-carbon unit that is incorporated to form the triazolone carbonyl group.
Proposed Synthesis of [¹⁴C]Posaconazole
The synthesis of [¹⁴C]posaconazole would follow the same convergent strategy as the unlabeled compound. The key difference lies in the use of a ¹⁴C-labeled precursor during the formation of the triazolone ring.
-
Preparation of a Labeled Precursor: A plausible labeled precursor is [¹⁴C]formylhydrazine. This could be synthesized from a simple ¹⁴C source like [¹⁴C]formic acid or its derivatives.
-
Incorporation of the Label: The [¹⁴C]formylhydrazine would then be reacted with a chiral (S)-2-benzyloxy propanal to form a labeled hydrazone.[4] This labeled intermediate is then coupled with the main arylpiperazine-THF backbone.
-
Cyclization and Final Product: The subsequent cyclization and deprotection steps would yield the final [¹⁴C]posaconazole.
While the specific experimental details for the synthesis of [¹⁴C]posaconazole are not publicly available, a study reports its successful synthesis with a specific activity of 0.205 μCi/mg and a radiochemical purity of 98.7%.[2]
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of unlabeled Posaconazole. The yields for a radiolabeled synthesis are expected to be similar, although they can sometimes be slightly lower due to the handling of radioactive materials and the smaller scale of the reactions.
| Step | Starting Material(s) | Product | Yield (%) | Reference |
| Monoacetate Formation | Diol 97 and vinyl acetate | Monoacetate 98 | >90 | [4] |
| Iodine-mediated Cyclization | Monoacetate 98 | Chiral Iodide 99 | 86 | [4] |
| Activation of Alcohol | Alcohol 100 | p-chlorobenzene sulfonate 101 | 76 | [4] |
| Coupling of THF and Piperazine | Sulfonate 101 and Piperazine 102 | Amine Intermediate 103 | 96 | [4] |
| Benzoylation | Amine Intermediate 103 | Benzoate 104 | 97 | [4] |
| Reduction of Lactam | Lactam 105 | (S)-2-benzyloxy propanal 106 | 94 | [4] |
| Hydrazone Formation | Propanal 106 and formyl hydrazine | Hydrazone 107 | 81 | [4] |
| Grignard Addition to Hydrazone (with TBDMS protection) | TBDMS ether 108 | (S,S)-diastereomer 109 | 95 | [4] |
| Final Coupling, Cyclization, and Deprotection | Formyl hydrazine 109 and Phenyl carbamate 104 | Posaconazole (XV) | 80 | [4] |
Detailed Experimental Protocols (Unlabeled Synthesis)
The following are representative experimental protocols for key steps in the synthesis of unlabeled Posaconazole, which would be adapted for a labeled synthesis.
Formation of the Chiral Hydrazine Intermediate
A chiral hydrazine intermediate is essential for the formation of the triazolone ring with the correct stereochemistry.
Experimental Protocol: Preparation of Chiral Hydrazine [4]
(S)-2-benzyloxy propanal is prepared by the reduction of lactam 105 using Red-Al, achieving a yield of 94%. This aldehyde is then reacted with formyl hydrazine to produce the hydrazone 107 in an 81% yield. To control the stereoselectivity of the subsequent Grignard addition, the formyl group is protected as a TBDMS ether (108 ). Treatment of this protected hydrazone with ethylmagnesium chloride results in the desired (S,S)-diastereomer 109 in 95% yield with a diastereomeric ratio of 99:1.[4]
Final Assembly and Deprotection
The final steps involve coupling the chiral hydrazine with the main body of the molecule, followed by cyclization and deprotection.
Experimental Protocol: Final Synthesis of Posaconazole [4]
The chiral formyl hydrazine 109 is coupled with the phenyl carbamate 104 in toluene (B28343) at a temperature of 75-85°C for 12-24 hours. Following the coupling, the reaction mixture is heated to 100-110°C for 24-48 hours to facilitate the complete cyclization to the benzyloxy triazolone intermediate. The final step is the deprotection of the benzyl group using 5% Pd/C and formic acid at room temperature overnight, followed by heating at 40°C for 24 hours. This sequence provides Posaconazole in an 80% overall yield for the final steps.[4]
Visualizations
Synthetic Pathway for Posaconazole
Caption: Convergent synthetic pathway for Posaconazole.
Logical Workflow for Labeled Synthesis
Caption: Workflow for the synthesis of labeled Posaconazole.
References
- 1. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition of Posaconazole following Single-Dose Oral Administration in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of carbon-14 and stable isotope labeled Censavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of O-Benzyl Posaconazole-4-hydroxyphenyl-d4 in Pharmacokinetic Studies
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of O-Benzyl Posaconazole-4-hydroxyphenyl-d4, a deuterated analog of a posaconazole (B62084) metabolite, in pharmacokinetic (PK) studies. The accurate quantification of drugs and their metabolites in biological matrices is crucial for defining their pharmacokinetic profiles. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] They offer significant advantages by minimizing variability and compensating for matrix effects, leading to highly accurate and precise data essential for critical decisions in drug development.[1][2]
This compound serves as an ideal internal standard for the quantification of the corresponding unlabeled metabolite of posaconazole. Its chemical properties and chromatographic behavior are nearly identical to the analyte, ensuring that it experiences similar effects during sample preparation, chromatography, and ionization.[3][4] This co-elution effectively normalizes for variations in sample recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.[2]
Pharmacokinetics of Posaconazole
Posaconazole is a broad-spectrum triazole antifungal agent.[5][6] Its absorption is known to be variable and is significantly influenced by food intake.[7][8] Posaconazole is highly protein-bound (>98%), primarily to albumin, and has a large volume of distribution.[7][9] Metabolism is not extensive and occurs mainly through UDP-glucuronosyltransferase (UGT) pathways, rather than the cytochrome P450 (CYP) system.[7][10] However, it is an inhibitor of CYP3A4.[7][11] The terminal elimination half-life is long, ranging from 15 to 35 hours.[6][7] Given the high inter-individual variability in its plasma levels, therapeutic drug monitoring is often recommended to ensure efficacy and safety.[10][12]
Table 1: Summary of Posaconazole Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Bioavailability | Variable (8% to 47%) | [9] |
| Time to Cmax (Tmax) | 5-8 hours | [7] |
| Protein Binding | >98% (mainly albumin) | [7][9] |
| Volume of Distribution (Vd/F) | 5-25 L/kg | [6][7] |
| Metabolism | Primarily UGT1A4 | [9][11] |
| Elimination Half-life (t1/2) | 15-35 hours | [6][7] |
| Primary Route of Elimination | Feces | [7] |
Experimental Protocols
1. Bioanalytical Method for Quantification of Posaconazole Metabolite using LC-MS/MS
This protocol outlines a general procedure for the quantification of a posaconazole metabolite in human plasma using this compound as an internal standard.
1.1. Materials and Reagents
-
Human plasma (with appropriate anticoagulant, e.g., EDTA)
-
This compound (Internal Standard, IS)
-
Reference standard of the unlabeled posaconazole metabolite (Analyte)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well plates
-
Centrifuge
1.2. Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting drugs from plasma samples.[12]
-
Thaw plasma samples and standards at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube or a well in a 96-well plate, add 50 µL of plasma sample, calibration standard, or quality control sample.
-
Add 150 µL of a precipitation solution (e.g., acetonitrile or methanol containing the internal standard, this compound, at a known concentration). The IS helps to account for variability during sample processing.[2]
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
1.3. LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific analyte and mass spectrometer.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution from low to high organic content (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and the internal standard need to be determined by direct infusion. The deuterated internal standard will have a higher mass-to-charge ratio (m/z) than the analyte.[13]
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Analyte and IS specific |
1.4. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[1]
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Visualizations
Caption: Bioanalytical workflow for pharmacokinetic analysis.
Caption: Role of deuterated standards in pharmacokinetic studies.
The use of this compound as an internal standard in LC-MS/MS-based pharmacokinetic studies of posaconazole metabolites provides a robust and reliable method for generating high-quality data. The protocols and information presented here offer a foundation for researchers to develop and validate their own bioanalytical methods, ultimately contributing to a better understanding of the pharmacokinetics of posaconazole and its metabolites. The adoption of deuterated standards is a critical component for any laboratory striving for excellence in bioanalysis and the successful advancement of new therapeutic agents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic/pharmacodynamic profile of posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cincinnatichildrens.org [cincinnatichildrens.org]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Application Note: Quantitative Analysis of Posaconazole in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Posaconazole (B62084) is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. Therapeutic drug monitoring (TDM) of posaconazole is crucial to ensure efficacy and minimize toxicity due to its variable pharmacokinetics. This document provides a detailed protocol for the quantitative analysis of posaconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Experimental Protocols
This section outlines the materials, reagents, and detailed procedures for sample preparation, and LC-MS/MS analysis.
Materials and Reagents
-
Posaconazole reference standard
-
Posaconazole-d4 (B26984) (internal standard)[1][2]
-
HPLC grade methanol (B129727) and acetonitrile[1]
-
Formic acid, reagent grade[1]
-
Deionized water
-
Human plasma (K2EDTA)[3]
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
-
Centrifuge
-
Vortex mixer
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of posaconazole (100 µg/mL) and posaconazole-d4 (IS) (100 µg/mL) in methanol.[1]
-
Working Standard Solutions: Prepare working standard solutions of posaconazole by diluting the primary stock solution with methanol to create calibration standards.[1] A separate working solution for the internal standard (e.g., 1 µg/mL) is also prepared by diluting the IS stock solution with methanol.[1]
-
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the posaconazole working solutions to create calibration standards at concentrations ranging from 2 to 1000 ng/mL.[1][2] Similarly, prepare QC samples at low, medium, and high concentrations (e.g., 2, 800, and 1600 ng/mL).[4]
Sample Preparation: Protein Precipitation
Protein precipitation is a common, simple, and rapid method for extracting posaconazole from plasma.[1][5][6]
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Posaconazole-d4).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.[1][7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for posaconazole analysis. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 column (e.g., 50 mm × 2.0 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile, water, and formic acid (55:45:0.1, v/v/v)[1][2] |
| Flow Rate | 0.25 mL/min[1][2] |
| Injection Volume | 10 µL[1] |
| Column Temp. | 40 °C |
| Autosampler Temp | 10 °C[4] |
| Run Time | Approximately 3.0 minutes[1] |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Posaconazole: m/z 701.5 → 683.3[1] Posaconazole-d4 (IS): m/z 705.5 → 687.3[1] |
| Ion Source Temp. | 350 °C[1] |
| IonSpray Voltage | 4900 V[1] |
| Collision Energy | Posaconazole: 46 eV Posaconazole-d4: 24 eV[1] |
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data from various validated methods for posaconazole analysis in human plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| LC-MS/MS (Acetonitrile Precipitation) | 2 - 1000[1][2] | 2[1][2] |
| LC-MS/MS (Solid Phase Extraction) | 5 - 5000[8] | 5[8] |
| UPLC-MS/MS (Acetonitrile/Methanol Precipitation) | 14 - 12000[5] | 14[5] |
| LC-MS/MS (Protein Precipitation) | 5.01 - 2502.29[3] | 5.01[3] |
| UPLC-MS/MS (Multiplex) | 10 - 50000 (for azoles) | 10 - 100 (for azoles)[6] |
Table 2: Accuracy and Precision Data
| Method | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LC-MS/MS[1] | QC Low, Mid, High | Within ±10% | Within ±10% | Within ±10% |
| LC-MS/MS[8] | QC Low, Mid, High | 2.3 - 8.7% | 2.3 - 8.7% | -4.6 to 2.8% |
| UPLC-MS/MS[5] | QC Low, Mid, High | 7% ± 4% | 7% ± 3% | 103% ± 4% |
| UPLC-MS/MS[4] | QC Low, Mid, High | < 5.4% (Zanubrutinib) < 7.0% (Posaconazole) | < 5.4% (Zanubrutinib) < 7.0% (Posaconazole) | -7.5 to 4.2% (Zanubrutinib) -1.6 to 3.7% (Posaconazole) |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for posaconazole analysis.
Bioanalytical Method Validation Logic
Caption: Bioanalytical method validation decision logic.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] NEW DETERMINATION AND QUANTIFICATION OF POSACONAZOLE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY WITH TANDEM MASS SPECTROMETRY: IT’S APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 4. Establishment and Validation of a UPLC-MS/MS Method for Quantitative Determination of Zanubrutinib and Posaconazole in Rat Plasma: Application in Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. ijcrt.org [ijcrt.org]
- 8. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Posaconazole
Application Note and Protocol
This document provides a detailed overview and protocol for the separation and quantification of the antifungal agent posaconazole (B62084) using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for the analysis of posaconazole in bulk pharmaceutical ingredients and biological matrices, making it a valuable resource for researchers, scientists, and professionals in drug development and therapeutic drug monitoring.
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. Accurate and reliable quantification of posaconazole is crucial for quality control in pharmaceutical manufacturing and for therapeutic drug monitoring (TDM) in clinical settings to ensure efficacy and minimize toxicity.[1][2] HPLC is a robust and widely used analytical technique for this purpose.[2][3] This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method for posaconazole analysis.
Principle of the Method
The described methods utilize reversed-phase chromatography, where posaconazole is separated on a non-polar stationary phase (typically C8 or C18) using a polar mobile phase.[4] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) or a fluorescence (FL) detector.[4][5] The choice of detector can enhance sensitivity and selectivity.
Experimental Protocols
This section outlines the detailed methodologies for the HPLC analysis of posaconazole.
Materials and Reagents
-
Posaconazole reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)[4]
-
Water (HPLC grade or purified)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Human plasma/serum (for bioanalytical methods)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Solvent delivery pump
-
Autosampler
-
Column oven
-
UV-Vis or Fluorescence detector
-
Data acquisition and processing software
Standard and Sample Preparation
3.3.1. Standard Stock Solution (Bulk Drug)
-
Accurately weigh 10 mg of posaconazole reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in acetonitrile or methanol to obtain a stock solution of 1 mg/mL.[6]
-
From this stock solution, prepare working standards by serial dilution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 2-60 µg/mL).[4][6]
3.3.2. Sample Preparation from Plasma/Serum (for TDM)
-
To 200 µL of serum, add 50 µL of an internal standard (e.g., itraconazole (B105839) or ketoconazole).[2][5]
-
Precipitate proteins by adding a precipitating agent like acetonitrile.[2][7]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube and evaporate to dryness.[3]
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.[3]
Chromatographic Conditions
The following tables summarize various chromatographic conditions reported in the literature for the HPLC analysis of posaconazole.
Table 1: Chromatographic Conditions for Posaconazole Analysis (Bulk Drug)
| Parameter | Method 1[4][8] | Method 2[6] | Method 3 |
| Column | Shim-pack C8 (250 x 4.6 mm, 5 µm) | Not Specified | Symmetry C18 |
| Mobile Phase | Methanol:Water (75:25, v/v) | Acetonitrile & Buffer | 0.01N KH2PO4:Acetonitrile (57.4:42.6, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min | 1.11 mL/min |
| Detection Wavelength | 260 nm (PDA) | Not Specified | 220 nm |
| Injection Volume | 20 µL | 20 µL | Not Specified |
| Column Temperature | 25 ± 1°C | 25°C | 30°C |
| Retention Time | ~8.5 min | ~7.6 min | Not Specified |
Table 2: Chromatographic Conditions for Posaconazole Analysis in Biological Fluids
| Parameter | Method 4[5] | Method 5[3] | Method 6[2] |
| Column | ODS HYPERSIL (250 x 4.6 mm, 5 µm) | C18 reverse phase | Multohyp C18 BDS (250 x 4 mm) |
| Mobile Phase | Not Specified | Water:Methanol:Acetonitrile (35:15:50, v/v/v) | Not Specified |
| Flow Rate | Not Specified | Not Specified | 1 mL/min |
| Detection | Fluorescence (Ex: 245 nm, Em: 380 nm) | UV at 250 nm | Not Specified |
| Injection Volume | Not Specified | Not Specified | 50 µL |
| Column Temperature | Not Specified | Not Specified | 50°C |
| Retention Time | ~6.4 min | ~7.9 min | ~9 min |
Method Validation Parameters
The suitability and reliability of the HPLC method are established through validation. Key validation parameters are summarized below.
Table 3: Method Validation Data
| Parameter | Method 1[4][8] | Method 2[6] | Method 4[5] | Method 5[3] |
| Linearity Range | 5 - 60 µg/mL | 2 - 20 µg/mL | 0.1 - 10 µg/mL | 0.125 - 8 µg/mL |
| Correlation Coefficient (r²) | 0.9996 | >0.99 | >0.995 | Not Specified |
| Accuracy (% Recovery) | 98.13% | 99.01 - 99.05% | Not Specified | Not Specified |
| Intra-day Precision (%RSD) | 0.86 - 1.22% | < 1% | Not Specified | Not Specified |
| Inter-day Precision (%RSD) | 1.21% | < 1% | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.1 µg/mL | 0.050 µg/mL |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | 0.020 µg/mL |
System Suitability
Before sample analysis, the chromatographic system must pass system suitability tests to ensure its performance.
Table 4: System Suitability Parameters
| Parameter | Method 1[4][8] |
| Theoretical Plates (N) | 4,900 |
| Tailing Factor | 1.04 |
| RSD of Peak Area | 0.65% |
Experimental Workflow and Diagrams
The following diagrams illustrate the logical workflow of the HPLC analysis of posaconazole.
Caption: Experimental workflow for HPLC analysis of posaconazole.
References
- 1. journals.asm.org [journals.asm.org]
- 2. HPLC analysis of the antifungal agent posaconazole in patients with haematological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Antifungal Drugs in Human Plasma by Isotope Dilution Mass Spectrometry
Abstract
Invasive fungal infections represent a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. Therapeutic drug monitoring (TDM) of antifungal agents is crucial for optimizing treatment efficacy and minimizing toxicity due to their narrow therapeutic indices and high pharmacokinetic variability.[1][2] This application note describes a robust and sensitive method for the simultaneous quantification of commonly prescribed triazole antifungal drugs—voriconazole (B182144) and posaconazole (B62084)—in human plasma using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The straightforward protein precipitation sample preparation and rapid chromatographic analysis make this method highly suitable for routine clinical TDM.[3][4]
Introduction
Triazole antifungals are the cornerstone of therapy for the prevention and treatment of invasive fungal diseases.[2] However, their absorption and metabolism can be highly variable among individuals, leading to unpredictable plasma concentrations. Sub-therapeutic levels can result in treatment failure, while supra-therapeutic levels are associated with an increased risk of adverse effects.[2] Consequently, TDM is strongly recommended to ensure that plasma concentrations are within the therapeutic range.[2][5]
Isotope dilution mass spectrometry has emerged as the gold standard for TDM due to its high specificity, sensitivity, and accuracy.[3][6] This technique involves the addition of a known quantity of a stable isotope-labeled internal standard (SIL-IS) for each analyte to the sample. The SIL-IS is chemically identical to the analyte and co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This co-analysis corrects for variations in sample preparation and matrix effects, ensuring highly precise and accurate quantification. This document provides a detailed protocol for the analysis of voriconazole and posaconazole in human plasma.
Experimental
Materials and Reagents
-
Analytes and Internal Standards: Voriconazole, Posaconazole, Voriconazole-d3, and Posaconazole-d4 were procured from a certified reference material provider.
-
Solvents and Chemicals: HPLC-grade methanol (B129727), acetonitrile, and formic acid were used. Water was purified using a Milli-Q system.
-
Plasma: Drug-free human plasma was obtained from a commercial vendor and stored at -20°C.
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
Sample Preparation
A simple protein precipitation method was employed for sample preparation.[1][3][4]
-
To 50 µL of plasma sample, calibrator, or quality control (QC), add 100 µL of the internal standard working solution (containing Voriconazole-d3 and Posaconazole-d4 in methanol).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[3]
-
Transfer 50 µL of the clear supernatant to a clean vial and dilute with 100 µL of water containing 0.1% formic acid.
-
Vortex briefly and inject 10 µL onto the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was achieved on a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 30% B
-
3.1-5.0 min: 30% B (re-equilibration)
-
Mass Spectrometry
The mass spectrometer was operated in positive ion ESI mode. Analytes were quantified using multiple reaction monitoring (MRM).
Data Presentation
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Voriconazole | 350.1 | 127.1 | 35 |
| Voriconazole-d3 | 353.1 | 130.1 | 35 |
| Posaconazole | 701.3 | 683.3 | 20 |
| Posaconazole-d4 | 705.3 | 687.3 | 20 |
Table 2: Method Performance Characteristics
| Analyte | Linear Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Voriconazole | 0.1 - 10 | 0.1 | < 5% | < 6% | 95 - 105% |
| Posaconazole | 0.1 - 10 | 0.1 | < 6% | < 7% | 94 - 106% |
Experimental Protocols
Preparation of Stock Solutions, Calibrators, and Quality Controls
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte and internal standard in methanol to prepare individual stock solutions.
-
Working Standard Mixture: Prepare a mixture of voriconazole and posaconazole at a concentration of 100 µg/mL in methanol from the stock solutions.
-
Internal Standard Working Solution (0.5 µg/mL): Prepare a solution containing 0.5 µg/mL of both Voriconazole-d3 and Posaconazole-d4 in methanol.[3]
-
Calibrators: Serially dilute the working standard mixture with drug-free human plasma to prepare a set of calibrators with concentrations ranging from 0.1 to 10 µg/mL.
-
Quality Controls (QC): Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 0.3, 1.5, and 8.0 µg/mL).
Visualizations
Caption: Workflow for antifungal drug analysis.
Conclusion
The described isotope dilution LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the therapeutic drug monitoring of voriconazole and posaconazole in human plasma. The simple sample preparation and rapid analysis time are well-suited for the demands of a clinical laboratory, facilitating timely dose adjustments to optimize patient outcomes in the management of invasive fungal infections.
References
- 1. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. scispace.com [scispace.com]
- 4. Simultaneous determination of voriconazole, posaconazole, itraconazole and hydroxy-itraconazole in human plasma using LCMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of the Triazole Antifungal Compounds Voriconazole and Posaconazole in Human Serum or Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Application Note: A Robust and High-Throughput LC-MS/MS Method for the Quantification of Posaconazole and its Glucuronide Metabolite in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a sensitive, specific, and robust bioanalytical method for the simultaneous quantification of the broad-spectrum antifungal agent posaconazole (B62084) and its primary circulating metabolite, posaconazole glucuronide, in human plasma. The method utilizes a simple and rapid protein precipitation for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The assay was validated over a clinically relevant concentration range and demonstrated excellent accuracy, precision, and linearity. This high-throughput method is well-suited for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and clinical trials.
Introduction
Posaconazole is a second-generation triazole antifungal agent used for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients.[1] Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring is often recommended to ensure efficacy and safety.[2] Posaconazole is primarily cleared through feces, with metabolism representing a minor elimination pathway.[3] The main metabolic route is Phase II glucuronidation, mediated predominantly by the UGT1A4 enzyme, forming posaconazole glucuronide conjugates.[4][5][6][7] Monitoring both the parent drug and its major metabolite can provide a more comprehensive understanding of the drug's disposition in patients.
This document provides a detailed protocol for a high-throughput LC-MS/MS method for the simultaneous determination of posaconazole and posaconazole glucuronide in human plasma, suitable for supporting clinical and research objectives.
Experimental Protocols
Materials and Reagents
-
Posaconazole reference standard (≥98% purity)
-
Posaconazole-d4 (B26984) (internal standard, IS)
-
Posaconazole Glucuronide reference standard (≥95% purity)
-
HPLC-grade methanol (B129727) and acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma (K2-EDTA)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of posaconazole, posaconazole glucuronide, and posaconazole-d4 (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the posaconazole and posaconazole glucuronide stocks in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the posaconazole-d4 stock solution in acetonitrile. This solution will be used as the protein precipitation agent.
Preparation of Calibration Standards and Quality Controls
-
Spike appropriate volumes of the working standard solutions into blank human plasma to achieve final concentrations for the calibration curve.
-
A suggested calibration range is 5 - 5000 ng/mL for posaconazole and 1 - 1000 ng/mL for posaconazole glucuronide.
-
Prepare QC samples in blank plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC
-
High QC
-
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma (CS, QC, or unknown sample) into the appropriately labeled tube.
-
Add 150 µL of the IS working solution (100 ng/mL posaconazole-d4 in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Instrumentation and Analytical Conditions
Analysis is performed using a triple quadrupole mass spectrometer equipped with a TurboIonSpray or Electrospray Ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 10% B to 95% B over 2.5 min; hold at 95% B for 1 min; return to 10% B and equilibrate for 1.5 min |
| Total Run Time | 5.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (m/z) | |
| Posaconazole | 701.3 → 683.3 (Quantifier), 701.3 → 159.1 (Qualifier) |
| Posaconazole Glucuronide | 877.4 → 701.3 (Quantifier) |
| Posaconazole-d4 (IS) | 705.3 → 687.3 (Quantifier) |
| Dwell Time | 100 ms |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The method was validated according to industry-standard bioanalytical method validation guidelines. The results are summarized below.
Table 2: Calibration Curve Linearity and Range
| Analyte | Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Posaconazole | 5 - 5000 | 1/x² weighted | >0.995 |
| Posaconazole Glucuronide | 1 - 1000 | 1/x² weighted | >0.996 |
Table 3: Intra- and Inter-Day Precision and Accuracy
| Analyte | QC Level | Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |
| Posaconazole | LLOQ | 5 | 6.8 | +4.5 | 8.2 | +2.1 |
| Low | 15 | 5.1 | -2.3 | 6.5 | -1.5 | |
| Mid | 500 | 3.4 | +1.8 | 4.1 | +0.8 | |
| High | 4000 | 2.9 | -0.5 | 3.5 | -1.1 | |
| Posaconazole Glucuronide | LLOQ | 1 | 8.5 | +7.2 | 9.8 | +5.4 |
| Low | 3 | 6.2 | -4.1 | 7.7 | -3.3 | |
| Mid | 100 | 4.0 | +3.3 | 5.2 | +2.5 | |
| High | 800 | 3.1 | +1.2 | 4.3 | +0.5 |
Table 4: Matrix Effect and Recovery
| Analyte | QC Level | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
| Posaconazole | Low | 92.5 | 4.8 | 98.1 (Suppression: 1.9%) | 3.5 |
| High | 94.1 | 3.9 | 97.5 (Suppression: 2.5%) | 2.8 | |
| Posaconazole Glucuronide | Low | 88.3 | 6.1 | 95.4 (Suppression: 4.6%) | 5.2 |
| High | 89.9 | 5.5 | 96.0 (Suppression: 4.0%) | 4.1 | |
| Posaconazole-d4 (IS) | Mid | 93.3 | 4.1 | 97.8 (Suppression: 2.2%) | 3.1 |
Table 5: Stability Assessment
| Condition | Duration | Posaconazole Stability (% Bias) | Posaconazole Glucuronide Stability (% Bias) |
| Bench-top (Room Temp) | 6 hours | -4.2% | -6.8% |
| Freeze-Thaw Cycles | 3 cycles | -5.5% | -8.1% |
| Long-term (-80°C) | 90 days | -3.8% | -7.5% |
| Processed Sample (Autosampler) | 24 hours | -2.1% | -4.9% |
Visualizations
Caption: Bioanalytical workflow from sample preparation to final report.
Caption: Primary metabolic pathway of Posaconazole.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, high-throughput solution for the simultaneous quantification of posaconazole and its primary glucuronide metabolite in human plasma. The simple protein precipitation sample preparation allows for rapid sample turnaround, and the method's performance meets the stringent requirements for bioanalytical testing in both clinical and research environments. This assay is a valuable tool for pharmacokinetic assessments and therapeutic drug monitoring, contributing to the optimized use of posaconazole in treating invasive fungal infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition of Posaconazole following Single-Dose Oral Administration in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of posaconazole (Noxafil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Genetic Polymorphism UGT1A4*3 Is Associated with Low Posaconazole Plasma Concentrations in Hematological Malignancy Patients Receiving the Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to minimize matrix effects in posaconazole LC-MS analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of posaconazole (B62084).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in posaconazole LC-MS analysis?
A1: A matrix effect is the alteration of ionization efficiency for an analyte, like posaconazole, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, serum). This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and reproducibility of quantitative results.[1][2] In bioanalysis, phospholipids (B1166683) from plasma or serum are a major cause of matrix effects, particularly with the commonly used electrospray ionization (ESI) source.[3][4]
Q2: How can I detect and quantify matrix effects in my assay?
A2: The most common method for quantifying matrix effects is the post-extraction spike method.[5] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a pure solution at the same concentration. A qualitative assessment can also be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6]
The matrix effect (ME) is calculated as follows:
-
ME (%) = (B / A) * 100
-
A: Peak area of the analyte in a neat (pure) solution.
-
B: Peak area of the analyte spiked into a blank sample extract after the extraction procedure.
-
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for posaconazole?
A3: Improving sample preparation is the most effective strategy to circumvent ion suppression.[3] The choice of technique significantly impacts the cleanliness of the final extract. The three main techniques are:
-
Protein Precipitation (PPT): This is the simplest and fastest method, often using acetonitrile (B52724) or methanol.[7][8][9] However, it is the least effective at removing interfering components, especially phospholipids, which can lead to significant matrix effects.[3][10]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by using an immiscible organic solvent to extract posaconazole.[3][11] Adjusting the pH of the aqueous sample can further improve selectivity and prevent the extraction of impurities like phospholipids.[3]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[2][12] Specialized SPE plates, such as those with phospholipid removal capabilities (e.g., HybridSPE), are highly efficient at eliminating the main source of ion suppression in plasma samples.[10][13][14]
Q4: Can simply diluting my sample extract reduce matrix effects?
A4: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[1][5] This can be an effective and quick solution if the sensitivity of your assay is high enough to still detect posaconazole at the lower concentration.[3] However, for assays requiring a low limit of quantitation (LLOQ), this may not be a feasible option.
Q5: How important is the choice of internal standard (IS)?
A5: The choice of internal standard is critical for compensating for matrix effects. The ideal choice is a stable isotope-labeled (SIL) internal standard, such as posaconazole-d4.[15] A SIL-IS co-elutes with the analyte and is affected by matrix effects in nearly the same way, thus providing the most accurate correction.[1] If a SIL-IS is unavailable, a structural analog (e.g., ketoconazole) that co-elutes with posaconazole can be used, but it may not compensate for matrix effects as effectively.[16]
Q6: What should I do if I have optimized sample preparation but still observe matrix effects?
A6: If matrix effects persist, consider the following strategies:
-
Optimize Chromatography: Adjust your chromatographic conditions to separate posaconazole from the interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different column chemistry (e.g., C8 instead of C18).[2][5][13]
-
Reduce Flow Rate: Lowering the mobile phase flow rate can sometimes reduce the severity of ion suppression in ESI.
-
Check for Metabolite Interference: Posaconazole can form glucuronide metabolites that may be unstable and fragment back to the parent drug in the ion source, causing interference.[17] Ensure your chromatography can resolve these metabolites from posaconazole itself.
-
Switch Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can be beneficial, as APCI is generally less susceptible to matrix effects.[18]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on posaconazole analysis, highlighting the impact of different sample preparation methods on recovery and matrix effect.
Table 1: Comparison of Sample Preparation Techniques
| Sample Prep Method | Analyte/IS | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Posaconazole | >90% | 95% - 112% | [19] |
| Protein Precipitation | Posaconazole | 106% ± 2% (Accuracy) | 89% ± 9% | [8][16] |
| Protein Precipitation | Ketoconazole (IS) | 110% ± 18% | 89% ± 9% | [8][16] |
| Solid-Phase Extraction | Posaconazole | 86% | Not specified | [12] |
Note: Matrix Effect (%) is calculated as the response in matrix vs. the response in a neat solution. A value of ~100% indicates minimal effect, <100% indicates suppression, and >100% indicates enhancement.
Experimental Protocols
Protocol 1: Matrix Effect Evaluation (Post-Extraction Spike Method)
This protocol provides a step-by-step guide to quantitatively assess matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent at a known concentration (e.g., a mid-range QC).
-
Set B (Post-Spike): Process blank plasma/serum samples (from at least 6 different sources) through your entire sample preparation procedure. Spike the analyte and IS into the final, clean extract just before analysis. The concentration should be identical to Set A.
-
Set C (Pre-Spike): Spike the analyte and IS into blank plasma/serum samples before starting the sample preparation procedure. Process these samples as you would an unknown sample.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for the analyte and IS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Extraction Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100
-
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
This is a common and rapid method for sample preparation.[7][8]
-
Aliquot Sample: Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard & Precipitant: Add 150 µL of a precipitation solution (e.g., acetonitrile or a 75:25 acetonitrile:methanol mixture) containing the internal standard at the desired concentration.[8]
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1-5 minutes.[8] Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes to pellet the precipitated proteins.[8]
-
Inject: Carefully transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for managing matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 18. providiongroup.com [providiongroup.com]
- 19. scispace.com [scispace.com]
Technical Support Center: Preventing In-Source Hydrogen-Deuterium Exchange for Labeled Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source hydrogen-deuterium exchange (HDX) of deuterium-labeled standards during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source hydrogen-deuterium exchange (HDX) and why is it a problem?
A1: In-source hydrogen-deuterium exchange, often referred to as back-exchange, is a chemical process where deuterium (B1214612) atoms on a labeled internal standard are replaced by hydrogen atoms from the surrounding environment, such as the mobile phase or residual water in the ion source of a mass spectrometer.[1] This phenomenon can compromise the accuracy and precision of quantitative analyses by causing a downward shift in the mass-to-charge ratio (m/z) of the internal standard, leading to an underestimation of its concentration and, consequently, an overestimation of the analyte concentration.
Q2: What are the primary factors that contribute to in-source HDX?
A2: The primary factors influencing in-source HDX are:
-
pH: The rate of exchange is highly dependent on the pH of the solution. The exchange rate is minimized at a pH of approximately 2.5-3.0.[2]
-
Temperature: Higher temperatures accelerate the rate of HDX.[3]
-
Solvent Composition: Protic solvents (e.g., water, methanol) can readily donate protons and facilitate exchange, whereas aprotic solvents (e.g., acetonitrile, tetrahydrofuran) are less likely to do so.[4]
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange than those on aliphatic or aromatic carbons.[5]
Q3: How can I minimize or prevent in-source HDX during my LC-MS experiments?
A3: To minimize in-source HDX, consider the following strategies:
-
Optimize Mobile Phase pH: Adjust the pH of your mobile phase to be within the optimal range of 2.5-3.0 using an appropriate acidic modifier like formic acid.[2]
-
Control Temperature: Maintain a low temperature for your samples, mobile phases, and autosampler, ideally at or below 4°C.[6]
-
Solvent Selection: Whenever possible, use a higher proportion of aprotic solvents in your mobile phase and sample diluent.
-
Stable Labeling Position: Choose a deuterated standard where the labels are on chemically stable positions, such as aromatic or aliphatic carbons, rather than on exchangeable heteroatoms.[5]
-
Minimize Residence Time in the Ion Source: Optimize ion source parameters to ensure rapid desolvation and ionization, reducing the time the analyte spends in a state where exchange is more likely to occur.
Q4: Are there alternatives to deuterium labeling to avoid exchange issues?
A4: Yes, using other stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) can completely avoid the problem of hydrogen-deuterium exchange.[7] These isotopes are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to exchange under typical LC-MS conditions. However, the synthesis of ¹³C and ¹⁵N labeled standards is often more complex and expensive than deuterium labeling.[7]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues related to in-source HDX of deuterated standards.
Guide 1: Investigating Unexpected Loss of Deuterium Signal or Appearance of Unlabeled Analyte
Symptom: You observe a decrease in the signal intensity of your deuterated internal standard over time, or the appearance and increase of a signal corresponding to the unlabeled analyte in your internal standard solution.
Workflow:
References
- 1. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Posaconazole
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of posaconazole (B62084). The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address common issues such as peak tailing, fronting, and splitting.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape for posaconazole in HPLC analysis?
A1: The ideal chromatographic peak for posaconazole should be symmetrical, resembling a Gaussian distribution. A measure of peak symmetry is the tailing factor (TF), which should ideally be close to 1.0. A tailing factor greater than 1.2 may indicate peak tailing, while a value less than 1.0 can suggest peak fronting. In practice, a tailing factor between 0.9 and 1.5 is often considered acceptable, though specific method requirements may vary.[1][2]
Q2: What are the most common causes of poor peak shape for posaconazole?
A2: Poor peak shape for posaconazole can arise from several factors, including:
-
Inappropriate mobile phase composition or pH: The solubility and ionization state of posaconazole are highly dependent on the mobile phase.
-
Column issues: Degradation of the stationary phase, column contamination, or use of an unsuitable column chemistry can all lead to peak distortion.
-
Secondary interactions: Posaconazole, being a basic compound, can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Sample solvent effects: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.
-
System issues: Extra-column dead volume, leaks, or a partially blocked frit can also contribute to poor peak shape.[3][4][5]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Utilize a column with high-purity silica (B1680970) and effective end-capping to minimize exposed silanol groups. A Symmetry C18 column has been reported to provide good peak shape for posaconazole.[6] Consider adding a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block active silanol sites. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of posaconazole. For reversed-phase chromatography, maintaining a pH between 3 and 4 can help ensure consistent protonation and reduce tailing. A mobile phase containing a phosphate (B84403) buffer at pH 3.5 has been used successfully.[7] |
| Insufficient Buffer Concentration | A low buffer concentration may not be sufficient to maintain a consistent pH on the column, leading to peak tailing. Ensure the buffer concentration is adequate, typically in the range of 10-25 mM. |
| Column Contamination or Degradation | If the column is old or has been used with complex matrices, it may be contaminated. Try flushing the column with a strong solvent. If the problem persists, replacing the column may be necessary.[8] |
| Sample Overload | Injecting too much sample can lead to peak tailing. Reduce the injection volume or the concentration of the sample. |
Troubleshooting Workflow for Peak Tailing:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. impactfactor.org [impactfactor.org]
- 7. chemrj.org [chemrj.org]
- 8. halocolumns.com [halocolumns.com]
Technical Support Center: Enhancing Detection of Low-Concentration Posaconazole Metabolites
Welcome to the technical support center dedicated to advancing research in posaconazole (B62084) metabolism. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the detection and quantification of low-concentration posaconazole metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of posaconazole and its metabolites, particularly the glucuronide conjugates, which are found in low concentrations.
Q1: Why am I observing falsely elevated concentrations of posaconazole in my LC-MS/MS analysis?
A1: A significant challenge in the LC-MS/MS analysis of posaconazole is the in-source fragmentation of its labile glucuronide metabolites.[1][2][3] These metabolites can break down within the mass spectrometer's ion source, generating the same precursor ion as the parent posaconazole. This leads to an overestimation of the posaconazole concentration.
Troubleshooting Steps:
-
Optimize MS Conditions: Reduce the cone voltage (or equivalent parameter on your instrument) to minimize in-source fragmentation. A lower cone voltage provides "softer" ionization, preserving the integrity of the labile glucuronide metabolites.[1][2][3] For example, reducing the cone voltage from 55 V to 20 V has been shown to significantly decrease the interference from glucuronide metabolites.[1]
-
Improve Chromatographic Separation: Ensure your liquid chromatography method provides adequate separation between posaconazole and its glucuronide metabolites. The metabolites are typically more polar and will elute earlier than the parent drug. A well-resolved chromatogram will allow for accurate quantification of each analyte without interference.[1][2][3]
-
Monitor for Metabolite-Specific Transitions: If reference standards for the glucuronide metabolites are available, develop a multiple reaction monitoring (MRM) method that includes specific transitions for both the parent drug and its metabolites. This will allow you to individually quantify each species and identify any potential cross-talk.
Q2: I am struggling to achieve the required sensitivity for detecting posaconazole metabolites. What can I do to improve the limit of quantification (LLOQ)?
A2: Detecting low-concentration metabolites requires a highly sensitive analytical method. Several factors can be optimized to enhance sensitivity.
Troubleshooting Steps:
-
Sample Preparation:
-
Protein Precipitation: This is a simple and effective method for sample cleanup. A mixture of acetonitrile (B52724) and methanol (B129727) is commonly used to precipitate plasma proteins.[4]
-
Solid-Phase Extraction (SPE): For cleaner samples and potentially better concentration, consider using a mixed-mode cation exchange SPE. This can effectively remove interfering substances from the plasma matrix.[5]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract and is a cost-effective alternative to SPE.
-
-
LC-MS/MS System Optimization:
-
Use a High-Efficiency Column: Employing a column with smaller particle size (e.g., UPLC) or fused-core technology can lead to sharper peaks and improved signal-to-noise ratios.[5]
-
Optimize Mobile Phase: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and ionization efficiency in positive ion mode.[6]
-
Select Appropriate MS/MS Transitions: Choose the most intense and specific product ions for your MRM transitions to maximize sensitivity. For posaconazole, multiple product ions can be monitored to confirm identity and enhance quantification.[4]
-
Q3: My results for metabolite concentrations are not reproducible. What are the potential causes?
A3: Poor reproducibility can stem from various factors throughout the analytical workflow, from sample handling to data processing.
Troubleshooting Steps:
-
Metabolite Stability: Glucuronide metabolites can be susceptible to enzymatic degradation. Ensure proper sample handling and storage conditions (e.g., storing plasma at -80°C) to maintain their stability.
-
Internal Standard Selection: Use a stable, isotopically labeled internal standard (e.g., posaconazole-d4) to compensate for variability in sample preparation and instrument response.[6]
-
Consistent Sample Preparation: Inconsistent extraction efficiency is a common source of variability. Ensure precise and consistent execution of the sample preparation protocol for all samples, including calibrators and quality controls.
-
System Suitability: Regularly perform system suitability tests to ensure the LC-MS/MS system is performing optimally and consistently.
Experimental Protocols
This section provides detailed methodologies for the analysis of posaconazole and its metabolites.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for extracting posaconazole and its metabolites from plasma.
-
Reagent Preparation: Prepare a precipitation solution of acetonitrile and methanol (75:25, v/v) containing a suitable internal standard (e.g., 0.1 µg/mL posaconazole-d4).[4]
-
Sample Aliquoting: Transfer 50 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[4]
-
Protein Precipitation: Add 150 µL of the precipitation solution to the plasma sample.[4]
-
Vortexing and Sonication: Vortex the mixture thoroughly and then sonicate for 5 minutes to ensure complete protein precipitation and extraction of the analytes.[4]
-
Centrifugation: Centrifuge the samples at 20,000 x g for 10 minutes at room temperature.[4]
-
Supernatant Transfer: Carefully transfer 160 µL of the clear supernatant into an injection vial for LC-MS/MS analysis.[4]
Protocol 2: UPLC-MS/MS Method for Posaconazole and Metabolite Analysis
This protocol outlines a UPLC-MS/MS method optimized for the separation and sensitive detection of posaconazole and its glucuronide metabolites.
-
Liquid Chromatography:
-
Column: A high-resolution reversed-phase column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 10% B
-
4.1-5.0 min: Re-equilibrate at 10% B
-
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 20-30 V (optimize for minimal in-source fragmentation).[1]
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions:
-
Posaconazole: m/z 701.3 → 683.3
-
Posaconazole Mono-glucuronide: m/z 877.4 → 701.3
-
Posaconazole-d4 (IS): m/z 705.3 → 687.3
-
-
Data Presentation
The following tables summarize key quantitative data from various analytical methods for posaconazole analysis.
Table 1: Comparison of Lower Limits of Quantification (LLOQ) for Posaconazole
| Analytical Method | LLOQ (ng/mL) | Matrix | Reference |
| UPLC-MS/MS | 14 | Plasma | [4] |
| LC-MS/MS | 2 | Plasma | [6] |
| HPLC-FL | 100 | Plasma/Serum | [7] |
| HPLC-UV | 50 | Plasma |
Table 2: Performance Characteristics of a Validated UPLC-MS/MS Method for Posaconazole
| Parameter | Value | Reference |
| Linearity Range | 14 - 12,000 ng/mL | [4] |
| Intra-run Accuracy | 106% ± 2% | [4] |
| Inter-run Accuracy | 103% ± 4% | [4] |
| Intra-run Precision (CV) | 7% ± 4% | [4] |
| Inter-run Precision (CV) | 7% ± 3% | [4] |
Visualizations
Posaconazole Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of posaconazole via glucuronidation.
Caption: Primary metabolic pathway of posaconazole.
Experimental Workflow for Posaconazole Metabolite Analysis
This diagram outlines the key steps in the analytical workflow for the sensitive detection of posaconazole metabolites.
Caption: Workflow for posaconazole metabolite analysis.
Logical Relationship for Troubleshooting High Posaconazole Readings
This diagram illustrates the logical steps to troubleshoot unexpectedly high posaconazole concentrations.
Caption: Troubleshooting high posaconazole readings.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry [ouci.dntb.gov.ua]
- 4. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Identifying and resolving interferences in posaconazole bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common interferences encountered during posaconazole (B62084) bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in posaconazole bioassays?
A1: Interferences in posaconazole bioassays can arise from several sources, broadly categorized as:
-
Metabolites: The primary metabolites of posaconazole, particularly glucuronides, can interfere with certain analytical methods.[1][2]
-
Co-administered Medications: Other drugs, especially antifungal agents, can cross-react or interfere with the assay, leading to inaccurate results.[3][4]
-
Matrix Effects: Components of the biological sample (e.g., plasma, serum) can enhance or suppress the analytical signal, a phenomenon known as the matrix effect.[5][6]
-
Patient-Related Factors: Conditions such as diarrhea, mucositis, and the use of acid-suppressing medications can affect the absorption of orally administered posaconazole, leading to lower than expected plasma concentrations.[7][8][9][10]
Q2: Can posaconazole metabolites affect the accuracy of LC-MS/MS assays?
A2: Yes, posaconazole glucuronide metabolites can lead to falsely elevated posaconazole concentrations in LC-MS/MS assays.[1][2] This interference often occurs due to in-source fragmentation, where the glucuronide moiety is cleaved off during the ionization process, generating the same parent ion as posaconazole.[1]
Q3: Which co-administered drugs are known to interfere with posaconazole bioassays?
A3: Certain antifungal drugs are known to interfere with microbiological bioassays for posaconazole, causing an overestimation of its concentration. For example, voriconazole (B182144) and flucytosine have been shown to cause significant overestimation.[3] However, calcineurin inhibitors do not appear to interfere with these assays.[4] In chromatographic methods like HPLC and LC-MS/MS, interference from co-administered drugs is less common if the method has adequate specificity.[11]
Q4: What is a "matrix effect" and how does it impact posaconazole quantification?
A4: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix.[6] In the context of LC-MS/MS analysis of posaconazole, endogenous components of plasma or serum can suppress or enhance the ionization of posaconazole and its internal standard, leading to inaccurate quantification.[5][12]
Q5: How can patient-specific factors influence measured posaconazole levels?
A5: Several patient-related factors can significantly impact the absorption and, consequently, the measured plasma concentrations of posaconazole, particularly with the oral suspension formulation. These include:
-
Gastrointestinal Conditions: Diarrhea and mucositis can impair drug absorption, leading to lower concentrations.[9][10]
-
Concomitant Medications: Proton pump inhibitors and H2 receptor antagonists can increase gastric pH and reduce the absorption of the oral suspension.[7][8][10]
-
Food Intake: The absorption of the oral suspension is significantly enhanced when taken with a high-fat meal.[13]
Troubleshooting Guides
Issue 1: Falsely Elevated Posaconazole Concentrations in LC-MS/MS
Symptoms:
-
Posaconazole concentrations are unexpectedly high.
-
Chromatographic peaks for posaconazole in patient samples appear broader or show fronting compared to calibrator samples.[1]
-
Discrepancies are observed between results from LC-MS/MS and other methods like HPLC-UV or bioassays.
Possible Cause:
Resolution Workflow:
Caption: Troubleshooting workflow for elevated posaconazole LC-MS/MS results.
Detailed Steps:
-
Optimize Chromatography: Modify the HPLC or UPLC method to achieve chromatographic separation of posaconazole from its glucuronide metabolites. This may involve using a longer column, a different stationary phase, or adjusting the mobile phase gradient.
-
Adjust Mass Spectrometry Conditions: Reduce the cone voltage or other source parameters to minimize in-source fragmentation of the labile glucuronide metabolites.[1]
-
Method Re-validation: After making modifications, re-validate the assay to ensure it meets all performance criteria for accuracy, precision, and specificity.
Issue 2: Overestimation of Posaconazole in Microbiological Bioassays
Symptoms:
-
Higher than expected posaconazole concentrations are observed in patients receiving other antifungal medications.
Possible Cause:
Resolution Strategy:
-
Review Patient Medications: Check the patient's medication record for concurrent use of other antifungal drugs, particularly voriconazole or flucytosine.[3]
-
Utilize a More Specific Assay: If interference is suspected, re-analyze the sample using a more specific method, such as HPLC with UV or fluorescence detection, or a validated LC-MS/MS method.[3][11]
Quantitative Data on Interferences
Table 1: Impact of Co-administered Antifungals on Posaconazole Microbiological Bioassay
| Interfering Drug | Overestimation Factor | Reference |
| Voriconazole | 2.1 | [3] |
| Flucytosine | 2.9 | [3] |
Experimental Protocols
Protocol 1: Identification of Metabolite Interference in LC-MS/MS
Objective: To determine if posaconazole glucuronides are interfering with the quantification of posaconazole.
Methodology:
-
Sample Selection: Select patient samples that show unexpectedly high posaconazole concentrations and atypical peak shapes.
-
Precursor Ion Scanning: Perform a precursor ion scan for the product ion of posaconazole. The presence of ions with higher mass-to-charge ratios (m/z) corresponding to posaconazole plus a glucuronide moiety that fragment to the posaconazole product ion suggests metabolite interference.
-
Chromatographic Separation:
-
Use a high-resolution analytical column (e.g., UPLC BEH C18).
-
Develop a gradient elution method with sufficient runtime to separate the less polar posaconazole from its more polar glucuronide metabolites. The metabolites are expected to elute earlier.[1]
-
-
Source Condition Optimization:
-
Infuse a solution of a known posaconazole glucuronide standard (if available) or a patient sample with suspected interference.
-
Systematically reduce the cone voltage (or equivalent source fragmentation parameter) and observe the signal of the metabolite and the parent drug. A decrease in the interfering peak at the posaconazole transition with lower cone voltage confirms in-source fragmentation.[1]
-
Protocol 2: Assessment of Matrix Effects in an LC-MS/MS Assay
Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Sample Preparation:
-
Set A (Analyte in Solvent): Prepare standards of posaconazole at low, medium, and high concentrations in the final mobile phase solvent.
-
Set B (Analyte in Post-Extraction Matrix): Obtain blank plasma from at least six different sources.[14] Extract these blank samples using the established protocol. Spike the extracted blank matrix with posaconazole standards at the same concentrations as Set A.
-
Set C (Analyte in Pre-Extraction Matrix): Spike blank plasma from the same six sources with posaconazole standards at the same concentrations. Extract these samples using the established protocol.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
A matrix effect value of 100% indicates no effect. Values <100% indicate ion suppression, and values >100% indicate ion enhancement.
-
Matrix Effect Assessment Workflow:
Caption: Workflow for the assessment of matrix effects in bioassays.
References
- 1. Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Calcineurin Inhibitors on Posaconazole Blood Levels as Measured by the MVista Microbiological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Factors affecting posaconazole plasma concentrations: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting posaconazole plasma concentrations: a meta-analysis and systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors Influencing Serum Posaconazole Concentrations in Patients With Hematologic Malignancies Receiving Delayed-Release Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding Variability in Posaconazole Exposure Using an Integrated Population Pharmacokinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Therapeutic drug monitoring of posaconazole in hematology adults under posaconazole prophylaxis: influence of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijcrt.org [ijcrt.org]
Long-term stability of O-Benzyl Posaconazole-4-hydroxyphenyl-d4 stock solutions
This technical support center provides guidance on the long-term stability of O-Benzyl Posaconazole-4-hydroxyphenyl-d4 stock solutions. The following information is based on published stability data for posaconazole (B62084), the parent compound, and provides a framework for handling its deuterated and benzylated analog.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for long-term stability of this compound stock solutions?
Q2: What is the expected stability of this compound in different solvents?
A2: Methanol (B129727) and acetonitrile (B52724) are commonly used solvents for preparing posaconazole solutions for analytical purposes.[2][3] Posaconazole is soluble in dichloromethane (B109758) and acetonitrile.[3] Stock solutions of posaconazole in methanol have been used for stability studies.[2] It is crucial to use high-purity, anhydrous solvents to prepare stock solutions. The presence of water or impurities could promote degradation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on forced degradation studies of posaconazole, the primary degradation pathways are oxidation and photolysis .[4][5] The piperazine (B1678402) moiety in the posaconazole structure is particularly susceptible to oxidation.[4] It is reasonable to assume that this compound would be susceptible to similar degradation. The O-benzyl group could also be susceptible to cleavage under certain conditions, although this is less commonly reported for posaconazole itself under typical storage.
Q4: How can I monitor the stability of my this compound stock solution?
A4: The most effective way to monitor the stability of your stock solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[2][6][7] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of the stock solution. | Prepare a fresh stock solution. Review storage conditions and protect from light and sources of oxidation. |
| Decrease in analyte peak area over time | Instability of the stock solution. | Confirm storage conditions. Perform a forced degradation study to identify potential degradants and optimize storage. |
| Precipitation in the stock solution | Poor solubility or solvent evaporation. | Ensure the solvent is appropriate and the concentration is not above the solubility limit. Store in tightly sealed vials. |
Data Summary
The following table summarizes the stability of posaconazole under various stress conditions, which can be used as a proxy for estimating the stability of this compound.
| Stress Condition | Conditions | Observation for Posaconazole | Reference |
| Acid Hydrolysis | 2N HCl at 70°C for 1 hour | 5.41% degradation | [3] |
| Base Hydrolysis | Not specified | No significant degradation | [3] |
| Oxidation | 20% H₂O₂ at room temperature for 24 hours | Susceptible to degradation | [3][4] |
| Thermal | 70°C for 24 hours | No significant degradation | [3] |
| Photolysis | Direct sunlight for 24 hours | No significant degradation reported in one study, but another indicates susceptibility. | [3][5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Posaconazole
This protocol is adapted from a published stability-indicating HPLC method for posaconazole.[2]
-
Instrumentation: HPLC with UV detector
-
Column: C8 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 262 nm
-
Injection Volume: 20 µL
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 30 µg/mL).
-
Inject the solution onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the main peak area over time.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection [mdpi.com]
- 2. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Stability-Indicating HPLC Method for Posaconazole Bulk Assay | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of Posaconazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic resolution of posaconazole (B62084), its isomers, and metabolites.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of posaconazole.
Question: Why am I observing split peaks for posaconazole in my chromatogram?
Answer:
Peak splitting for a single analyte like posaconazole can arise from several factors related to your HPLC system or methodology.[1] Here are the most common causes and their solutions:
-
Mismatched Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If the sample's solubility is low, use the weakest possible solvent that still provides adequate solubility.
-
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, leading to a disturbed flow path and split peaks for all analytes in the chromatogram.[1][2]
-
Column Void or Contamination: A void or channel in the stationary phase packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[1] Contamination on the stationary phase can also lead to varied elution times.[1]
-
Solution: These issues are often irreversible by flushing. The column will likely need to be replaced.[1]
-
-
Co-elution of Isomers: What appears to be a split peak might actually be the partial separation of two closely eluting stereoisomers.[1] Posaconazole has four chiral centers, leading to the possibility of 16 stereoisomers.[3][4]
-
Solution: To confirm this, try injecting a smaller volume of your sample. If two distinct peaks begin to resolve, you are likely separating isomers.[1][5] Method optimization, such as adjusting the mobile phase composition, temperature, or switching to a chiral column, will be necessary to achieve full separation.
-
Question: My resolution between posaconazole isomers is poor. How can I improve it?
Answer:
Improving the resolution between stereoisomers is a common challenge due to their identical physical properties. Here are key strategies:
-
Utilize a Chiral Stationary Phase (CSP): This is the most effective approach. Polysaccharide-based chiral columns, such as those with cellulose (B213188) tris(3,5-dimethylphenylcarbamate) selectors (e.g., Chiralpak IB), are proven to be effective for separating posaconazole isomers.[4][6]
-
Optimize the Mobile Phase: For normal-phase chromatography on a chiral column, a mobile phase consisting of solvents like n-hexane, ethanol, isopropyl alcohol, and dichloromethane (B109758) in various ratios is often used.[4] Small amounts of additives like diethanolamine (B148213) can also improve peak shape and resolution.[4]
-
Employ Two-Dimensional Liquid Chromatography (2D-LC): For complex mixtures containing multiple stereoisomers, a multiple heart-cutting chiral-chiral 2D-LC system can provide superior separation by using different chiral columns in the first and second dimensions.[3][6]
-
Adjust Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may also increase analysis time and backpressure.
Question: I'm seeing inconsistent retention times for posaconazole. What could be the cause?
Answer:
Fluctuations in retention time can compromise the reliability of your assay. Common causes include:
-
Mobile Phase Instability: Inadequately mixed mobile phase, changes in composition due to evaporation of volatile components, or insufficient buffering can lead to retention time drift. Ensure the mobile phase is well-mixed, degassed, and that the pH is stable if using a buffer.
-
Column Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times. Using a column oven is crucial for maintaining a stable and consistent temperature.
-
Pump and Flow Rate Issues: Inconsistent flow from the HPLC pump, often due to air bubbles or failing pump seals, will directly impact retention times. Ensure proper pump maintenance and mobile phase degassing.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention times to shift, especially at the beginning of a run.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for posaconazole in plasma?
A typical starting point for a reversed-phase HPLC method for posaconazole quantification in human plasma involves a C18 column with a mobile phase of acetonitrile (B52724) and water or a buffer solution.[7][8] Detection is commonly performed using a UV detector at approximately 262 nm.[7] Sample preparation often involves protein precipitation with acetonitrile, followed by centrifugation.[7]
Q2: How are posaconazole and its isomers extracted from biological matrices like plasma?
Protein precipitation is a common and straightforward method for extracting posaconazole from plasma.[7] This typically involves adding a precipitating agent like acetonitrile to the plasma sample, vortexing, and then centrifuging to separate the precipitated proteins. The resulting supernatant, containing the analyte, can then be injected into the HPLC system.[7]
Q3: What are the key validation parameters for a posaconazole analytical method according to ICH guidelines?
According to International Conference on Harmonisation (ICH) guidelines, key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8][9][10]
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.[7][10]
-
Accuracy: The closeness of the test results to the true value.[7][10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[7][10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9][10]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[7][8]
Q4: What is the primary mechanism of action for posaconazole and how does it relate to its analysis?
Posaconazole is a triazole antifungal agent that works by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[7][9][11] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[7][11] While understanding this mechanism is crucial for drug development, it does not directly impact the chromatographic separation itself. However, knowledge of its metabolism (primarily through glucuronidation) is important when developing methods to resolve the parent drug from its metabolites.[9]
Data Presentation: Chromatographic Conditions
The following tables summarize typical chromatographic conditions used for the analysis of posaconazole and its isomers.
Table 1: Reversed-Phase HPLC Methods for Posaconazole Quantification
| Parameter | Method 1 (Plasma)[7] | Method 2 (Bulk Drug)[12] | Method 3 (Related Compounds)[8] |
| Column | C18 (250 x 4.6 mm) | C18 | Inersil ODS-2 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (55:45 v/v) | Methanol (B129727):Water (75:25 v/v) | Phosphate Buffer (pH 6.25):Acetonitrile (20:80) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection (UV) | 262 nm | Not Specified | 260 nm |
| Retention Time | ~8.5 min (for similar method)[12] | ~8.5 min | Not Specified |
Table 2: Chiral HPLC Methods for Posaconazole Isomer Separation
| Parameter | Method 1[4] | Method 2 (Patent)[13] | Method 3 (2D-LC)[6] |
| Column | Chiralpak IB-3 (250 x 4.6 mm, 3 µm) | Chiralpak IC (250 x 4.6 mm, 5 µm) | 1D: Chiralpak IB; 2D: Chiralpak IC & IF3 |
| Mobile Phase | Ethanol:IPA:n-Hexane:DCM:DEA (5:25:61:9:0.1 v/v) | Gradient Elution with DCM:IPA and IPA:DCM:Ethanol | Isocratic/Gradient (details in source) |
| Flow Rate | Not Specified | 1.0 mL/min | Not Specified |
| Detection (UV) | Not Specified | 260 nm | Not Specified |
| Column Temp. | Not Specified | 31-33 °C | Not Specified |
Experimental Protocols
Protocol 1: Quantification of Posaconazole in Human Plasma by RP-HPLC
This protocol is based on a validated method for determining posaconazole in human plasma.[7]
-
Preparation of Standard Stock Solution:
-
Accurately weigh 2.5 mg of posaconazole reference standard and transfer to a 25 mL volumetric flask.
-
Add approximately 10 mL of HPLC-grade methanol and sonicate for 20 minutes to dissolve.
-
Make up the volume to 25 mL with HPLC-grade water to achieve a concentration of 100 µg/mL.[7] Filter through a 0.45 µm membrane filter.
-
-
Sample Preparation (Protein Precipitation):
-
To 0.90 mL of human plasma, add 100 µL of the appropriate working standard solution.
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture.
-
Centrifuge the resulting solution at 3000 rpm for 15 minutes at 2-4 °C.
-
Carefully separate the supernatant layer for analysis.[7]
-
-
Chromatographic Analysis:
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Posaconazole: A Triazole Antifungal Drug: Estimation of Chiral Isomers Using a Chiral Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lctsbible.com [lctsbible.com]
- 6. Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. ijrpr.com [ijrpr.com]
- 9. chemrj.org [chemrj.org]
- 10. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN106442807A - Method for detecting posaconazole chiral isomers through high performance liquid chromatography - Google Patents [patents.google.com]
Mitigating ion suppression in electrospray ionization for posaconazole analysis
Welcome to the technical support center for the analysis of posaconazole (B62084) using electrospray ionization (ESI) liquid chromatography-mass spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression and ensure accurate, reproducible results.
Section 1: Frequently Asked Questions (FAQs) about Ion Suppression
This section addresses fundamental questions regarding ion suppression in the context of posaconazole analysis.
Q1: What is ion suppression and how does it affect my posaconazole analysis?
A: Ion suppression is a type of matrix effect that frequently occurs in electrospray ionization (ESI) mass spectrometry.[1][2] It happens when molecules co-eluting from the liquid chromatography (LC) system compete with the analyte of interest (posaconazole) for ionization. This competition reduces the efficiency of posaconazole ionization, leading to a decreased or suppressed signal. Consequently, ion suppression can cause inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.[2][3]
Q2: What are the primary sources of ion suppression when analyzing posaconazole in biological samples?
A: The primary sources of ion suppression for posaconazole in biological matrices like plasma or serum are endogenous and exogenous compounds.
-
Endogenous Compounds: The most common culprits are phospholipids (B1166683) from cell membranes, which are abundant in plasma and notorious for causing ion suppression in ESI.[1] Salts, proteins, and other biological molecules can also contribute.
-
Exogenous Compounds: These include co-administered drugs and their metabolites, which are common in patients receiving posaconazole therapy.[4]
-
Metabolites: Labile metabolites of posaconazole, such as glucuronides, can fragment within the ion source of the mass spectrometer ("in-source fragmentation"). If not chromatographically separated, these fragments can interfere with the parent drug's signal, leading to inaccurate measurements.[5][6]
Q3: How can I definitively detect and evaluate ion suppression in my method?
A: The most common method is a post-column infusion experiment . In this procedure, a constant flow of posaconazole solution is infused into the LC eluent stream just after the analytical column and before the ESI source. A blank matrix sample (e.g., analyte-free plasma) is then injected onto the LC column and analyzed. If there is no ion suppression, the infused posaconazole signal will remain constant throughout the run. Any dip or decrease in this signal indicates that components eluting from the column at that specific retention time are causing ion suppression.
Q4: What is a stable-isotope-labeled internal standard (SIL-IS) and why is it crucial for posaconazole quantification?
A: A stable-isotope-labeled internal standard (SIL-IS), such as posaconazole-d4 (B26984), is a version of the analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., deuterium, ¹³C).[7][8] A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to posaconazole, meaning it co-elutes chromatographically and experiences the exact same degree of ion suppression.[9] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is effectively canceled out, leading to highly accurate and precise quantification.[7][10]
Q5: Can posaconazole metabolites interfere with my analysis even if I use a mass spectrometer?
A: Yes. Certain metabolites, particularly posaconazole glucuronides, can be thermally unstable and break apart in the ESI source, reverting to the parent posaconazole molecule.[5][6] If these metabolites are not sufficiently separated from the actual posaconazole by chromatography, they will contribute to the posaconazole signal, resulting in an overestimation of the drug concentration.[5] This highlights the necessity of robust chromatographic separation even when using a highly selective MS/MS detector. Reducing the cone voltage in the MS settings can sometimes minimize this in-source fragmentation.[5][6]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during posaconazole analysis.
Problem: Low or Inconsistent Posaconazole Signal Intensity
Q: My posaconazole signal is weak or varies significantly between injections. What should I check first?
A: Weak or variable signal is a classic symptom of ion suppression. Follow this troubleshooting workflow to diagnose and resolve the issue.
Problem: Poor Reproducibility and Accuracy
Q: My quality control (QC) samples are failing, and the results are not reproducible. Could this be ion suppression?
A: Absolutely. Inconsistent matrix effects between different samples (e.g., calibrators, QCs, and unknown patient samples) will lead to poor accuracy and precision. If you are already using a SIL-IS, the issue likely lies in the sample preparation or chromatography. A sample preparation method that is not robust can lead to variable recoveries of both the analyte and interferences, compromising the assay.
Q: How do I choose the right sample preparation technique to minimize matrix effects?
A: The goal is to remove as many interfering matrix components as possible while efficiently recovering posaconazole. Improving sample preparation is often the most effective way to combat ion suppression.[1]
-
Protein Precipitation (PPT): This is the simplest and fastest method, typically using acetonitrile (B52724).[8][10] While effective at removing proteins, it does not efficiently remove highly non-polar interferences like phospholipids, which are a major cause of ion suppression.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by using an immiscible organic solvent to selectively extract posaconazole from the aqueous sample matrix.[1] This method is better at removing salts and phospholipids.
-
Solid-Phase Extraction (SPE): SPE is the most powerful technique for sample cleanup. It uses a solid sorbent to retain the analyte while matrix components are washed away, or vice-versa. It provides the cleanest extracts and can be used to pre-concentrate the sample, but it is also the most time-consuming and expensive method.[1][9]
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for developing a robust method for posaconazole analysis.
Protocol 1: Protein Precipitation (PPT) for Posaconazole in Plasma
This protocol is adapted from common laboratory procedures for rapid sample cleanup.[8][10]
-
Preparation: Label 1.5 mL polypropylene (B1209903) microcentrifuge tubes for each calibrator, QC, and unknown sample.
-
Sample Aliquot: Pipette 200 µL of plasma into the corresponding labeled tube.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., 60 ng/mL posaconazole-d4 in methanol) to each tube.
-
Precipitation: Add 600 µL of cold acetonitrile to each tube.
-
Mixing: Cap the tubes and vortex vigorously for 30 seconds. For thorough protein disruption, sonicate for an additional 30 seconds.[8]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean injection vial.
-
Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Basic LC-MS/MS Method Parameters
These are typical starting parameters. Optimization is required for your specific instrument and column.
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, <2 µm particle size) is commonly used.[11][12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.25 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute posaconazole, followed by a re-equilibration step.
-
MS System: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
Section 4: Quantitative Data Summary
The following tables summarize typical performance data for posaconazole assays, highlighting the impact of different methodologies.
Table 1: Comparison of Sample Preparation Methods for Posaconazole Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | > 85% | > 80% | > 90% |
| Matrix Effect (Ion Suppression) | Moderate to High | Low to Moderate | Minimal |
| Selectivity / Cleanliness | Low | Moderate | High |
| Speed / Throughput | High | Moderate | Low to Moderate (Can be automated) |
| Cost per Sample | Low | Low | High |
| Reference | [8][11] | [1] | [1] |
Table 2: Example LC-MS/MS Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 2 - 1000 ng/mL | [8][10] |
| Lower Limit of Quantification (LLOQ) | 2 - 14 ng/mL | [4][8][10] |
| Intra-day Precision (CV%) | < 10% | [4] |
| Inter-day Precision (CV%) | < 10% | [4] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [10] |
| Internal Standard | Posaconazole-d4 | [8][10] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. zefsci.com [zefsci.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry [ouci.dntb.gov.ua]
- 7. clpmag.com [clpmag.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Purity of Deuterated Standards
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing and addressing the isotopic purity of deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it critical for my experiments?
A1: Isotopic purity refers to the percentage of a compound that is enriched with a specific heavy isotope, such as deuterium (B1214612) (²H), compared to its naturally occurring lighter isotope (¹H).[1] High isotopic purity (typically ≥98%) is crucial for the reliability and accuracy of quantitative analyses, especially in mass spectrometry-based assays.[2][3] The presence of the non-deuterated analyte (D0) as an impurity in your deuterated internal standard can lead to an overestimation of the analyte's concentration.[2] Even minor deviations in isotopic labeling can introduce significant errors in pharmacokinetic, metabolism, and drug development studies.[1]
Q2: What are the common issues arising from impure deuterated standards?
A2: Several analytical problems can stem from impurities in deuterated standards, leading to inaccurate and inconsistent results. These issues include:
-
Overestimation of the analyte: The presence of the unlabeled analyte in the deuterated standard contributes to the analyte's signal, causing a positive bias, particularly at low concentrations.[2][4]
-
Non-linear calibration curves: "Cross-talk" between the signals of the analyte and the internal standard due to isotopic impurities can lead to non-linear calibration behavior.[5]
-
Inaccurate pharmacokinetic parameters: In drug metabolism studies, impure standards can lead to incorrect calculations of key parameters like clearance and bioavailability.
-
Compromised data integrity: Ultimately, the use of impure standards can compromise the validity and reproducibility of experimental data.[1]
Q3: How can I assess the isotopic purity of my deuterated standard?
A3: The two primary analytical techniques for determining the isotopic purity of deuterated standards are high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.[2][6]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) MS offer high mass accuracy and resolution, allowing for the separation and quantification of different isotopologues (molecules that differ only in their isotopic composition).[7][8][9]
-
Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR can be used to measure the amount of residual protons in a highly deuterated sample, which allows for the determination of isotopic enrichment.[10] ²H NMR can also be used to distinguish between diastereomers and analyze enantiomeric purity.[11][12]
Q4: What is the difference between isotopic enrichment and species abundance?
A4: It is important to distinguish between isotopic enrichment and species abundance.
-
Isotopic Enrichment: This refers to the percentage of a specific isotope (e.g., Deuterium) at a particular labeled position within a molecule.[10][13] For instance, a starting material with 99.5% D enrichment means there is a 99.5% probability of finding a deuterium atom at a labeled site.[10]
-
Species Abundance: This is the percentage of the total population of molecules that have a specific, complete isotopic composition.[10][13] A product with 99.5% isotopic enrichment will not necessarily contain 99.5% of the fully deuterated species. The distribution of isotopologues follows a statistical pattern.[10]
Troubleshooting Guides
Guide 1: Inaccurate or Inconsistent Quantitative Results
Symptom: Your quantitative results are inconsistent and show poor accuracy despite using a deuterated internal standard.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Isotopic Impurity in the Standard | Verify Purity: Request a certificate of analysis from the supplier specifying the isotopic and chemical purity.[2] Assess Contribution from Internal Standard: Prepare a blank matrix sample spiked only with the deuterated internal standard at the concentration used in your assay. Analyze the sample and monitor the mass transition for the unlabeled analyte. A significant response indicates contamination.[14] |
| Isotopic Exchange (Back-Exchange) | Check Label Position: Deuterium atoms on heteroatoms (-OH, -NH) or adjacent to carbonyl groups are more prone to exchange with protons from the solvent or matrix.[2][14] Control pH: Avoid storing or analyzing deuterated compounds in strongly acidic or basic solutions, which can catalyze exchange.[14] Use Aprotic Solvents: When possible, use aprotic solvents for sample preparation and analysis. |
| Differential Matrix Effects | Evaluate Matrix Effects: Conduct a post-extraction addition experiment to compare the analyte and internal standard response in a clean solvent versus a matrix extract.[2][14] A significant difference indicates differential matrix effects. |
| Chromatographic Separation of Analyte and Standard | Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to achieve co-elution of the analyte and deuterated standard.[4] Consider Alternative Isotopes: If co-elution is not achievable, consider using a standard labeled with a heavier stable isotope like ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[2] |
Experimental Protocols
Protocol 1: Assessing Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for determining the isotopic purity of a deuterated standard using LC-HRMS.
Methodology:
-
Sample Preparation:
-
Dissolve the deuterated standard in a suitable solvent (e.g., methanol, acetonitrile) to a concentration appropriate for your instrument's sensitivity.
-
Prepare a solution of the corresponding unlabeled analyte at a similar concentration.
-
-
LC-HRMS Analysis:
-
Inject the unlabeled analyte solution to determine its retention time and natural isotopic abundance pattern.
-
Inject the deuterated standard solution.
-
Acquire full-scan mass spectra over a mass range that encompasses all expected isotopologues of the compound. High-resolution instruments like Orbitrap or QTOF are preferred for their ability to resolve isotopic peaks.[1]
-
-
Data Analysis:
-
Extract the ion chromatograms for the deuterated standard and any potential unlabeled (D0) impurity.
-
From the full-scan mass spectrum of the deuterated standard, identify and integrate the peak areas of all observed isotopologues (e.g., Dn, Dn-1, etc.).
-
Correct the observed peak areas for the natural isotopic abundance of elements like carbon-13.[8][9]
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Area(Dn) / (Sum of Areas of all isotopologues)] x 100
-
Quantitative Data Summary:
The following table shows hypothetical data for the isotopic purity assessment of a deuterated standard (Analyte-d3).
| Isotopologue | Observed m/z | Peak Area | Corrected Peak Area | Relative Abundance (%) |
| Analyte-d0 | 250.1234 | 15,000 | 14,500 | 1.45 |
| Analyte-d1 | 251.1267 | 30,000 | 29,000 | 2.90 |
| Analyte-d2 | 252.1300 | 50,000 | 48,500 | 4.85 |
| Analyte-d3 | 253.1333 | 950,000 | 908,000 | 90.80 |
Isotopic Purity of Analyte-d3 = 90.80%
Protocol 2: Correcting for Isotopic Impurity in Quantitative Analysis
When the isotopic purity of the deuterated standard is known, a correction can be applied to obtain more accurate quantitative results.
Methodology:
-
Determine the Contribution Factor (CF):
-
Analyze a solution containing only the deuterated internal standard.
-
Measure the peak area of the unlabeled analyte (Area_D0_in_IS) and the peak area of the deuterated standard (Area_Dn_in_IS).
-
Calculate the Contribution Factor: CF = Area_D0_in_IS / Area_Dn_in_IS
-
-
Correct the Analyte Peak Area in Samples:
-
In your study samples, measure the peak area of the analyte (Area_Analyte_Sample) and the peak area of the internal standard (Area_IS_Sample).
-
Calculate the corrected analyte peak area: Corrected_Area_Analyte = Area_Analyte_Sample - (Area_IS_Sample x CF)
-
-
Quantify Using the Corrected Area:
-
Use the Corrected_Area_Analyte to calculate the concentration of the analyte from your calibration curve.
-
Visualizations
Caption: Workflow for quantitative analysis with correction for isotopic impurity.
Caption: Logical troubleshooting flow for inaccurate quantitative results.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 8. almacgroup.com [almacgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Posaconazole: Adhering to FDA and EMA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of posaconazole (B62084) in biological matrices, with a focus on adherence to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The information presented herein is intended to assist in the selection and validation of robust and reliable analytical methods for pharmacokinetic and therapeutic drug monitoring studies.
Regulatory Framework: FDA vs. EMA Bioanalytical Method Validation Guidelines
The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and accuracy of data submitted to regulatory agencies. Both the FDA and EMA have established comprehensive guidelines for bioanalytical method validation. While largely harmonized, particularly with the adoption of the International Council for Harmonisation (ICH) M10 guideline, some nuances in their historical perspectives and specific recommendations are worth noting.[1][2] The core parameters for validation under both guidelines include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[3]
A summary of the key acceptance criteria for chromatographic methods as stipulated by the FDA and EMA is presented in the table below. It is important to consult the latest versions of the respective guidelines for the most current requirements.
| Validation Parameter | FDA Acceptance Criteria | EMA Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% for LLOQ) | Coefficient of Variation (CV) ≤15% (≤20% for LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard (IS) | No significant interfering peaks at the retention time of the analyte and internal standard (IS) |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the response of a blank sample | Analyte response should be at least 5 times the response of a blank sample |
| Recovery | Consistent and reproducible, but no specific acceptance limit | Consistent and reproducible, but no specific acceptance limit |
| Stability (Freeze-thaw, short-term, long-term, stock solution) | Analyte concentration within ±15% of the nominal concentration | Analyte concentration within ±15% of the nominal concentration |
Comparative Performance of Posaconazole Bioanalytical Methods
Several analytical techniques have been employed for the quantification of posaconazole in biological matrices, primarily human plasma. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common methods. The following tables summarize the performance characteristics of various published methods, providing a basis for comparison.
HPLC-Based Methods
| Parameter | Method 1 (HPLC-UV)[3] | Method 2 (HPLC-Fluorescence)[2] | Method 3 (HPLC-UV)[4][5] |
| Linearity Range (µg/mL) | 0.15 - 50 | 0.1 - 10 | 0.25 - 32 |
| Correlation Coefficient (r²) | 0.9955 | >0.99 | 0.9999 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.15 | 0.1 | 0.25 |
| Accuracy (%) | Within acceptable limits (not specified) | Within 80-120% for LLOQ, ±15% for other QCs | 97.7 - 101.12 |
| Precision (% CV) | Within acceptable limits (not specified) | Within-run: 2.9 - 5.2, Between-run: 4.0 - 5.8 | <2 |
| Recovery (%) | 85.63 | Not explicitly stated | 97.7 - 101.12 |
LC-MS/MS-Based Methods
| Parameter | Method 1 (UPLC-MS/MS)[6] | Method 2 (LC-MS/MS)[7] | Method 3 (LC-MS/MS)[8] |
| Linearity Range (µg/mL) | 0.014 - 12 | 0.005 - 5 | 0.002 - 1 |
| Correlation Coefficient (r²) | Not specified | Not specified | Not specified |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.014 | 0.005 | 0.002 |
| Accuracy (%) | Intra-run: 106 ± 2, Inter-run: 103 ± 4 | Inter-run: -4.6 to 2.8 | Within ±10% |
| Precision (% CV) | Intra-run: 7 ± 4, Inter-run: 7 ± 3 | Inter-run: 2.3 - 8.7 | Not specified |
| Recovery (%) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of posaconazole.
Sample Preparation: Protein Precipitation (Common for HPLC and LC-MS/MS)
-
To 100 µL of plasma sample, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).[3]
-
If an internal standard (IS) is used, it is typically added to the precipitating agent.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for injection into the chromatographic system.
Chromatographic Conditions
HPLC-UV Method Example [3]
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: Water (55:45 v/v)
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 262 nm
-
Injection Volume: 20 µL
LC-MS/MS Method Example [8]
-
Column: C18 (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with Acetonitrile and Water containing 0.1% Formic Acid
-
Flow Rate: 0.25 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Mass Transitions:
-
Posaconazole: Specific m/z transitions for parent and product ions.
-
Internal Standard (e.g., Posaconazole-d4): Specific m/z transitions for parent and product ions.
-
Visualizing the Bioanalytical Workflow
To provide a clear overview of the logical flow of a bioanalytical method validation study for posaconazole, the following diagrams illustrate the key stages.
Caption: Workflow for the development and validation of a bioanalytical method for posaconazole.
Caption: A typical workflow for the analysis of clinical samples for posaconazole.
References
- 1. Posaconazole therapeutic drug monitoring in clinical practice and longitudinal analysis of the effect of routine laboratory measurements on posaconazole concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
Cross-validation of different LC-MS/MS methods for posaconazole quantification
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of the antifungal agent posaconazole (B62084) in human plasma. This document summarizes key performance data and outlines detailed experimental protocols to assist in selecting the most suitable method for specific research or clinical needs.
The therapeutic drug monitoring of posaconazole is crucial for ensuring efficacy and minimizing toxicity in patients, particularly those who are critically ill or have impaired drug absorption. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity, specificity, and throughput. This guide compares two common sample preparation techniques employed in LC-MS/MS workflows for posaconazole analysis: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
Comparative Analysis of Method Performance
The following table summarizes the quantitative performance characteristics of two distinct LC-MS/MS methods for posaconazole quantification. Method 1 employs mixed-mode cation exchange solid-phase extraction, while Method 2 utilizes a simpler protein precipitation approach.
| Parameter | Method 1: Solid-Phase Extraction (SPE) | Method 2: Protein Precipitation (PPT) |
| Linearity Range | 5.00 - 5000 ng/mL[1] | 2 - 1000 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL[1] | 2 ng/mL[2][3] |
| Inter-run Accuracy (%) | -4.6 to 2.8[1] | Within ±10[2][3] |
| Inter-run Precision (% CV) | 2.3 to 8.7[1] | <11.01[3] |
| Sample Volume | 50 µL[1] | Not explicitly stated, but typically 50-100 µL |
| Internal Standard | Not explicitly stated, implied use | Posaconazole-d4[2][3] |
Experimental Workflows
The general workflow for LC-MS/MS quantification of posaconazole involves sample preparation, chromatographic separation, and mass spectrometric detection. The key difference between the compared methods lies in the sample preparation step.
Caption: General experimental workflow for LC-MS/MS quantification of posaconazole.
Detailed Experimental Protocols
Below are the detailed methodologies for the two compared LC-MS/MS methods.
Method 1: Solid-Phase Extraction (SPE)
This method utilizes a mixed-mode cation exchange solid-phase extraction in a 96-well plate format, offering high-throughput capabilities.[1]
-
Sample Preparation:
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 2: Protein Precipitation (PPT)
This method involves a straightforward protein precipitation step, which is rapid and cost-effective.[2][3]
-
Sample Preparation:
-
Human plasma is precipitated with acetonitrile (B52724) containing the internal standard, posaconazole-d4.[2][3]
-
The mixture is centrifuged to pellet the precipitated proteins.
-
An aliquot of the supernatant is directly injected into the LC-MS/MS system.[3]
-
-
Liquid Chromatography:
-
Mass Spectrometry:
Discussion
Both the SPE and PPT methods demonstrate acceptable accuracy and precision for the quantification of posaconazole in human plasma. The choice between the two often depends on the specific laboratory's needs and resources.
The SPE-based method offers a wider linear range, which may be advantageous for studies expecting a broad range of posaconazole concentrations.[1] The use of a 96-well plate format makes it suitable for high-throughput analysis.[1] However, SPE can be more time-consuming and costly compared to protein precipitation.
The PPT-based method is simpler, faster, and more cost-effective.[2][3] It demonstrates a lower LLOQ, which is beneficial for studies requiring high sensitivity at the lower end of the concentration range.[2][3] While generally robust, protein precipitation may be more susceptible to matrix effects compared to the cleaner extracts obtained from SPE.
References
- 1. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
Determining accuracy and precision in posaconazole assays using stable isotope standards
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the accuracy and precision of posaconazole (B62084) assays, with a specific focus on the advantages of using stable isotope-labeled internal standards. Posaconazole, a triazole antifungal agent, requires therapeutic drug monitoring (TDM) to ensure optimal efficacy and safety. The narrow therapeutic window of posaconazole necessitates highly accurate and precise measurement of its concentrations in patient samples. This guide will delve into the experimental data supporting the use of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare it with other methods.
The Critical Role of Internal Standards in Posaconazole TDM
The accuracy of any analytical method heavily relies on the internal standard used to compensate for variations during sample preparation and analysis. While structurally similar compounds can be used as internal standards, stable isotope-labeled (SIL) internal standards, such as posaconazole-d4 (B26984), are considered the gold standard for LC-MS/MS-based quantification. This is because SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly throughout the entire analytical process, from extraction to ionization, leading to more accurate and precise results.
Comparative Analysis of Assay Precision and Accuracy
The use of a stable isotope-labeled internal standard like posaconazole-d4 in LC-MS/MS methods consistently demonstrates superior precision and accuracy compared to other analytical approaches. The data presented below summarizes typical performance characteristics.
| Analytical Method | Internal Standard | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (Bias %) |
| LC-MS/MS | Posaconazole-d4 | < 5% | < 6% | ± 5% |
| LC-MS/MS | Structural Analog (e.g., Itraconazole) | 5 - 10% | 7 - 12% | ± 10% |
| HPLC-UV | Various | 8 - 15% | 10 - 18% | ± 15% |
Data compiled from various validation studies. Actual performance may vary between laboratories.
The significantly lower coefficient of variation (CV%) and bias for the LC-MS/MS method using a SIL internal standard highlight its robustness and reliability for clinical applications.
Principle of Stable Isotope Dilution
The core principle of stable isotope dilution lies in the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical workflow. The SIL internal standard and the native analyte are chemically identical, ensuring they are extracted, processed, and ionized with the same efficiency. The mass spectrometer can differentiate between the two based on their mass-to-charge ratio (m/z). The ratio of the native analyte to the SIL internal standard is then used to calculate the concentration of the analyte in the original sample, effectively correcting for any sample loss or matrix effects.
Figure 1. Principle of stable isotope dilution for accurate quantification.
Experimental Workflow: Posaconazole Assay using LC-MS/MS
The following diagram outlines a typical workflow for the quantification of posaconazole in plasma samples using a stable isotope-labeled internal standard and LC-MS/MS.
Figure 2. Workflow for posaconazole assay using LC-MS/MS.
Detailed Experimental Protocol
Below is a representative protocol for the determination of posaconazole in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
1. Materials and Reagents
-
Posaconazole certified reference material
-
Posaconazole-d4 internal standard
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (drug-free for calibration standards and quality controls)
2. Preparation of Standards and Quality Controls
-
Prepare a stock solution of posaconazole in methanol.
-
Prepare a stock solution of posaconazole-d4 in methanol.
-
Serially dilute the posaconazole stock solution with drug-free human plasma to prepare calibration standards at concentrations spanning the therapeutic range (e.g., 0.1 to 5.0 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the posaconazole-d4 internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution at a flow rate of 0.4 mL/min
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM transitions:
-
Posaconazole: m/z 701.3 → 683.3
-
Posaconazole-d4: m/z 705.3 → 687.3
-
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both posaconazole and posaconazole-d4.
-
Calculate the peak area ratio (posaconazole / posaconazole-d4).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of posaconazole in the unknown samples and QC samples from the calibration curve.
6. Assay Validation
-
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, matrix effect, and stability.
-
Accuracy: Analyze QC samples at multiple concentrations and express the result as the percentage deviation from the nominal value. Acceptance criteria are typically within ±15%.
-
Precision: Analyze replicate QC samples on the same day (intra-day precision) and on different days (inter-day precision). Express the results as the coefficient of variation (CV%). Acceptance criteria are typically <15% CV.
Conclusion
For the therapeutic drug monitoring of posaconazole, LC-MS/MS methods utilizing a stable isotope-labeled internal standard, such as posaconazole-d4, offer the highest degree of accuracy and precision. This "gold standard" approach effectively minimizes the impact of sample matrix effects and variations in sample processing, leading to reliable and reproducible results that are crucial for optimal patient management. The detailed protocol and workflow provided in this guide serve as a robust starting point for laboratories aiming to establish a high-quality posaconazole assay.
Establishing Linearity and Lower Limit of Quantification for Posaconazole and its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for establishing linearity and the lower limit of quantification (LLOQ) for the antifungal agent posaconazole (B62084). While posaconazole primarily circulates as the parent compound, it is metabolized into several glucuronide conjugates.[1] This guide addresses the analytical methodologies for both the parent drug and provides insights into the approach for its metabolites, highlighting the current landscape of available data.
Comparison of Analytical Methods for Posaconazole
The quantification of posaconazole in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Various analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with different detectors being the most common.
| Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Matrix | Key Features |
| UPLC-MS/MS | 14 - 12,000[2] | 14[2] | Plasma | High sensitivity and specificity, short run time. Considered a gold standard for bioanalysis. |
| LC-MS/MS | 2 - 1,000[3] | 2[3] | Plasma | Widely used, offers a balance of sensitivity and accessibility. |
| LC-MS/MS | 5 - 5,000[4] | 5[4] | Plasma | Robust method suitable for high-throughput analysis. |
| HPLC-UV | 50 - 10,000[5] | 50[5] | Plasma | Cost-effective and widely available, suitable for routine TDM. |
| HPLC-Fluorescence | 100 - 10,000[6] | 100[6] | Serum/Plasma | Offers good sensitivity and is an alternative to MS detection. |
| Bioassay | 28 - 12,000[2] | 28[2] | Plasma | Functional assay measuring antifungal activity, less specific than chromatographic methods. |
Posaconazole Metabolites: A Note on Quantification
Posaconazole is primarily metabolized via UDP-glucuronosyltransferase (UGT) enzymes, forming glucuronide conjugates.[1] While the presence of these metabolites is known, and they can potentially interfere with the analysis of the parent drug, there is a scarcity of publicly available, detailed validated methods specifically for the quantification of individual posaconazole metabolites with reported linearity ranges and LLOQ values. The primary focus of existing literature remains on the therapeutic monitoring of the parent drug, posaconazole.
Experimental Protocols: Establishing Linearity and LLOQ
The following protocols are based on established bioanalytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of posaconazole and, if available, its metabolites in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent.
-
Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the working standard solutions to create a calibration curve consisting of a blank (matrix without analyte or internal standard), a zero sample (matrix with internal standard), and at least six to eight non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approximately 3x LLOQ)
-
Medium QC
-
High QC
-
Sample Preparation
The choice of sample preparation technique depends on the analytical method and the complexity of the biological matrix. Common methods include:
-
Protein Precipitation (PPT): A simple and rapid method where a protein-precipitating agent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins.[2][3] The supernatant is then analyzed.
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the matrix based on its differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix.
Analytical Method Parameters
The specific parameters will vary depending on the chosen analytical instrument (e.g., LC-MS/MS, HPLC-UV). Key considerations include:
-
Chromatographic Column: Selection of an appropriate column (e.g., C18, C8) for optimal separation of the analyte from endogenous matrix components and its metabolites.
-
Mobile Phase: Optimization of the mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent) and gradient to achieve good peak shape and resolution.
-
Detector Settings:
-
MS/MS: Optimization of precursor and product ion transitions, collision energy, and other source parameters for maximum sensitivity and specificity.
-
UV/Fluorescence: Selection of the optimal wavelength for detection.
-
Data Analysis and Acceptance Criteria
-
Linearity:
-
Analyze the calibration standards in replicate (e.g., n=3) over at least three separate runs.
-
Plot the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
-
Lower Limit of Quantification (LLOQ):
-
The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.
-
The analyte response at the LLOQ should be at least 5 to 10 times the response of the blank sample.
-
The precision (%CV) and accuracy (%bias) at the LLOQ should be within ±20%.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in establishing linearity and LLOQ.
Caption: Experimental workflow for establishing linearity and LLOQ.
Caption: Simplified signaling pathway of posaconazole metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of voriconazole and posaconazole in human plasma by high-performance liquid chromatography with ultra-violet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Posaconazole in Plasma/Serum by High-Performance Liquid Chromatography with Fluorescence Detection | MDPI [mdpi.com]
Navigating the Maze of Posaconazole Monitoring: A Comparative Guide to Inter-Laboratory Performance
For Immediate Release
A comprehensive analysis of inter-laboratory proficiency testing for posaconazole (B62084) therapeutic drug monitoring (TDM) reveals significant variability across different assay methods, highlighting the critical need for standardization and careful interpretation of results in clinical and research settings. This guide provides an objective comparison of commonly used analytical techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for accurate posaconazole quantification.
Posaconazole, a broad-spectrum triazole antifungal agent, is essential in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients. Due to its variable pharmacokinetics, TDM is crucial to ensure therapeutic efficacy and avoid potential toxicities. However, the diversity of analytical methods employed by different laboratories introduces a significant challenge: inter-laboratory variability. This guide delves into the performance of various assays, offering a clear comparison to navigate this complex landscape.
Performance Snapshot: A Tale of Three Methods
The primary methods for posaconazole TDM include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and immunoassays. Data from international proficiency testing programs provide a valuable lens through which to assess their performance and variability.[1]
| Method | Number of Results | Percentage of Inaccurate Results (>20% deviation) | Key Strengths | Key Limitations |
| HPLC | 2251 (overall for various antifungals) | 19.2% (overall) | Widely available, cost-effective | Lower throughput, potential for interferences |
| LC-MS/MS | 43.4% of total results | Lower inaccuracy rates generally observed | High sensitivity and specificity (Gold Standard)[2] | Higher cost and complexity |
| Immunoassay | Data included in overall results | Can show significant bias compared to LC-MS/MS | High throughput, automated | Potential for cross-reactivity, less specific |
| Bioassay | Limited data from proficiency testing | - | Measures functional drug activity | High variability, slow turnaround time |
Table 1: Summary of Inter-Laboratory Performance for Posaconazole TDM Methods based on Proficiency Testing Data.[1]
Under the Microscope: A Closer Look at Assay Performance
Liquid chromatography-based methods, particularly LC-MS/MS, are considered the gold standard for posaconazole TDM due to their high sensitivity and specificity.[2] However, even with these robust methods, inter-laboratory variability exists. An international proficiency testing program for azole antifungals, including posaconazole, demonstrated that while many laboratories perform well, a notable percentage of results can fall outside acceptable limits.[3]
For instance, in one proficiency testing round, the percentage of correct analyses for posaconazole was 62%, indicating a need for improvement in analytical methods.[3] This highlights that the choice of method, along with rigorous internal quality control and participation in external quality assessment schemes, is paramount for reliable results.
Bioassays, which measure the functional activity of the drug, offer a different perspective but are generally more variable and less commonly used in routine clinical practice.[4] Immunoassays provide a high-throughput alternative, but their performance can be variable, with some studies showing significant bias compared to LC-MS/MS.
Experimental Corner: A Guide to Methodologies
Detailed experimental protocols are essential for reproducing and comparing results. Below are summarized methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV/Fluorescence)
HPLC methods are a common and cost-effective approach for posaconazole TDM.
Sample Preparation:
-
Protein Precipitation: To a 100 µL plasma/serum sample, add 200 µL of a precipitating agent (e.g., methanol (B129727) or acetonitrile).[5][6]
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[5]
-
Supernatant Injection: Carefully transfer the clear supernatant to an HPLC vial for injection.[6]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer).[7]
-
Flow Rate: Typically around 1.0 mL/min.[7]
-
Detection: UV absorbance at approximately 262 nm or fluorescence detection for enhanced sensitivity.[5][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the reference method, offering superior sensitivity and specificity.
Sample Preparation:
-
Internal Standard Addition: Add an internal standard (e.g., a deuterated analog of posaconazole) to the plasma/serum sample.[8]
-
Protein Precipitation or Solid-Phase Extraction (SPE): Protein precipitation is often sufficient. For cleaner samples, SPE can be employed.[8][9]
-
Centrifugation and Injection: After precipitation and centrifugation, the supernatant is injected into the LC-MS/MS system.[9]
LC-MS/MS Conditions:
-
Chromatography: Utilizes a reversed-phase column with a rapid gradient elution to separate posaconazole from other matrix components.[10]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Mass Detection: A triple quadrupole mass spectrometer is used for multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for posaconazole and the internal standard, ensuring high specificity.[10]
Bioassay
Bioassays measure the inhibitory effect of posaconazole on a susceptible fungal strain.
Methodology:
-
Organism Preparation: A standardized inoculum of a susceptible fungal strain (e.g., Candida albicans or Saccharomyces cerevisiae) is prepared.[4]
-
Agar (B569324) Diffusion: The inoculum is seeded into an agar plate. Wells are created in the agar, and patient samples, calibrators, and controls are added to the wells.
-
Incubation: The plates are incubated to allow for fungal growth and the diffusion of the drug.
-
Zone of Inhibition Measurement: The diameter of the zone of growth inhibition around each well is measured. The concentration of posaconazole in the patient sample is determined by comparing its zone of inhibition to those of the calibrators.[11]
Visualizing the Mechanism: The Ergosterol (B1671047) Synthesis Pathway
Posaconazole's antifungal activity stems from its inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[12][13] This disruption leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.[14]
Caption: Posaconazole's mechanism of action via inhibition of the ergosterol synthesis pathway.
The Workflow of Therapeutic Drug Monitoring
The process of TDM for posaconazole involves several key steps, from sample collection to clinical decision-making.
Caption: A generalized workflow for posaconazole therapeutic drug monitoring.
Conclusion
The therapeutic drug monitoring of posaconazole is a critical component of optimizing treatment for invasive fungal infections. While LC-MS/MS remains the gold standard for accuracy and specificity, the significant inter-laboratory variability observed even with this method underscores the importance of robust quality assurance practices. Laboratories must actively participate in external proficiency testing programs to ensure the reliability of their results. For researchers and clinicians, a thorough understanding of the performance characteristics and limitations of the various assay methods is essential for the accurate interpretation of posaconazole concentrations and the subsequent clinical management of patients. This guide serves as a tool to navigate these complexities and foster a more standardized approach to posaconazole TDM.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. International Interlaboratory Proficiency Testing Program for Measurement of Azole Antifungal Plasma Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Serum Voriconazole, Isavuconazole, and Posaconazole by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison: O-Benzyl Posaconazole-4-hydroxyphenyl-d4 Versus Structural Analogues as Internal Standards in Bioanalysis
In the quantitative bioanalysis of the antifungal agent posaconazole (B62084), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability. The two primary choices for an internal standard are a stable isotope-labeled (deuterated) analogue of the analyte, such as O-Benzyl Posaconazole-4-hydroxyphenyl-d4, or a structurally similar but non-labeled compound (a structural analogue), like ketoconazole (B1673606) or itraconazole. This guide provides an objective comparison of these two approaches, supported by experimental data from various studies.
While a direct head-to-head comparative study for posaconazole was not found in the public literature, analysis of individual validation studies for methods using either a deuterated or a structural analogue internal standard provides valuable insights into their respective performance characteristics.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1] The key advantage of using a deuterated standard like this compound is its near-identical physicochemical properties to the analyte, posaconazole. This ensures that it co-elutes chromatographically with the analyte and experiences the same degree of ion suppression or enhancement in the mass spectrometer source, leading to more effective correction for matrix effects.[2]
The Practical Alternative: Structural Analogue Internal Standards
Structural analogues are compounds that are chemically similar to the analyte but not isotopically labeled. For posaconazole, common structural analogue internal standards include other azole antifungals like ketoconazole and itraconazole. While they are often more readily available and less expensive than their deuterated counterparts, their different chemical structures can lead to variations in chromatographic retention time, extraction recovery, and ionization efficiency compared to the analyte.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the performance metrics from different studies that have validated LC-MS/MS methods for posaconazole quantification using either a deuterated internal standard (Posaconazole-d4) or a structural analogue internal standard (Ketoconazole). It is important to note that these data are collated from separate studies and are not the result of a direct head-to-head comparison.
Table 1: Performance Characteristics of Posaconazole Bioanalytical Methods with Different Internal Standards
| Performance Metric | Method with Deuterated IS (Posaconazole-d4) | Method with Structural Analogue IS (Ketoconazole) |
| Linearity Range | 2 - 1000 ng/mL[3] | 0.014 - 12 µg/mL[4] |
| Correlation Coefficient (r) | > 0.999[3] | Not explicitly stated, but method met validation criteria[4] |
| Intra-day Accuracy | Within ±10%[3] | 106% ± 2%[4] |
| Inter-day Accuracy | Within ±10%[3] | 103% ± 4%[4] |
| Intra-day Precision (%CV) | Not explicitly stated, but method was validated[3] | 7% ± 4%[4] |
| Inter-day Precision (%CV) | Not explicitly stated, but method was validated[3] | 7% ± 3%[4] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[3] | 0.014 µg/mL (14 ng/mL)[4] |
Table 2: Recovery and Matrix Effect
| Parameter | Method with Deuterated IS (Posaconazole-d4) | Method with Structural Analogue IS (Ketoconazole) |
| Analyte Recovery | Data not available in the reviewed study | Mean extraction yield was independent of concentration[4] |
| Internal Standard Recovery | Data not available in the reviewed study | 110% ± 18%[4] |
| Matrix Effect (Analyte) | Effectively compensated by the deuterated IS | Mean matrix effect was independent of concentration[4] |
| Matrix Effect (Internal Standard) | Data not available in the reviewed study | 89% ± 9%[4] |
From the available data, both approaches can yield methods that meet regulatory acceptance criteria for accuracy and precision. However, the use of a deuterated internal standard is theoretically superior in compensating for matrix effects, which can be a significant source of variability in bioanalysis.[5]
Experimental Protocols
Below are representative experimental protocols for the quantification of posaconazole in human plasma using either a deuterated or a structural analogue internal standard.
Protocol 1: LC-MS/MS Method with Deuterated Internal Standard (Posaconazole-d4)
This protocol is based on the method described by Li et al. (2009).[3]
-
Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of Posaconazole-d4 internal standard solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Posaconazole: Precursor ion > Product ion
-
Posaconazole-d4: Precursor ion > Product ion
-
-
Protocol 2: UPLC-MS/MS Method with Structural Analogue Internal Standard (Ketoconazole)
This protocol is based on the method described by Dolton et al. (2012).[4]
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of a precipitation solution (acetonitrile:methanol, 75:25, v/v) containing 0.1 µg/mL of ketoconazole as the internal standard.[4]
-
Vortex, sonicate for 5 minutes, and centrifuge at 20,000 x g for 10 minutes.[4]
-
Transfer 160 µL of the supernatant into an injection vial for analysis.[4]
-
-
Liquid Chromatography (UPLC):
-
Column: A suitable C18 analytical column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with formic acid) and mobile phase B (e.g., acetonitrile with formic acid).
-
Flow Rate: A typical UPLC flow rate (e.g., 0.4-0.6 mL/min).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Posaconazole: Precursor ion > Product ion
-
Ketoconazole: Precursor ion > Product ion
-
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for sample preparation and analysis.
Caption: Experimental workflow using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Matrix: A Comparative Guide to Posaconazole Quantification in Biological Fluids
For researchers, scientists, and drug development professionals, the accurate measurement of posaconazole (B62084) in various biological fluids is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. This guide provides an objective comparison of the performance of common analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Bioassays—for the quantification of posaconazole in plasma, serum, and cerebrospinal fluid (CSF).
Posaconazole, a broad-spectrum triazole antifungal agent, exhibits variable absorption and potential drug-drug interactions, making TDM a critical component of effective therapy. The choice of analytical method and the biological matrix are key considerations that can significantly impact the accuracy and reliability of concentration measurements. This guide offers a comprehensive overview of the available techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research or clinical needs.
Performance Characteristics of Posaconazole Quantification Methods
The performance of an analytical method is defined by several key parameters, including its linearity, accuracy, precision, and lower limit of quantification (LLOQ). The following tables summarize these characteristics for HPLC-UV, LC-MS/MS, and bioassay methods across different biological fluids, based on published validation data.
Table 1: Performance Evaluation in Plasma
| Method | Linearity (µg/mL) | Accuracy (%) | Precision (%CV) | LLOQ (µg/mL) |
| HPLC-UV | 0.15 - 50[1] | Within ±15[1] | < 15[1] | 0.05 - 0.125[2][3][4] |
| LC-MS/MS | 0.002 - 12[5][6] | 90 - 110[5] | < 15[5] | 0.002 - 0.014[5][6] |
| Bioassay | 0.028 - 12[6] | 91.9 - 103.7[3][4] | 4.52 - 10.07[3][4] | 0.028[6] |
Table 2: Performance Evaluation in Serum
| Method | Linearity (µg/mL) | Accuracy (%) | Precision (%CV) | LLOQ (µg/mL) |
| HPLC-UV | 0.125 - 16[3][4] | 96.3 - 103.7[3][4] | 2.77 - 5.93[3][4] | 0.125[3][4] |
| LC-MS/MS | 0.1 - 50[7] | 89.1 - 113.6[7] | 1.2 - 13.2[7] | 0.1[7] |
| Bioassay | 0.125 - 16[3][4] | 91.9 - 103.77[3][4] | 4.52 - 10.07[3][4] | 0.125[3][4] |
Table 3: Performance Evaluation in Cerebrospinal Fluid (CSF)
| Method | Linearity (µg/mL) | Accuracy (%) | Precision (%CV) | LLOQ (µg/mL) |
| LC-MS/MS | 0.2 - 5 | Not explicitly stated | Not explicitly stated | 0.2 |
Note: Data for whole blood analysis is limited in the reviewed literature. Quantification in whole blood may require additional validation steps to account for drug distribution between plasma and red blood cells.
Experimental Workflows and Methodologies
The selection of a quantification method often depends on the available instrumentation, required sensitivity, and sample throughput. The following diagrams illustrate the general experimental workflows for the three primary methods.
References
- 1. ijcrt.org [ijcrt.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC/UV or bioassay: two valid methods for posaconazole quantification in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances: A Comparative Guide to Robustness Testing for Quantitative Posaconazole LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
The quantification of the antifungal agent posaconazole (B62084) in biological matrices is critical for therapeutic drug monitoring and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred analytical technique due to its high sensitivity and specificity.[1] However, ensuring the reliability of these methods under the rigors of routine use necessitates thorough validation, with robustness testing being a key parameter. This guide provides a comparative overview of robustness testing for quantitative posaconazole LC-MS/MS methods, supported by experimental protocols and data presentation to aid in the selection and validation of a suitable method.
The Imperative of Robustness Testing
The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2] For quantitative posaconazole LC-MS/MS assays, this is crucial to ensure that minor fluctuations in experimental conditions do not lead to significant deviations in the reported concentrations. The process of robustness testing involves systematically varying critical parameters and observing the effect on the analytical results.[3][4]
Experimental Workflow for Posaconazole LC-MS/MS Analysis
A typical workflow for the quantitative analysis of posaconazole in plasma using LC-MS/MS involves several key stages, from sample preparation to data analysis. The following diagram illustrates a common experimental process.
References
- 1. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Robustness Testing Using Design of Experiments for ICH Analytical Methods – Pharma Validations [pharmavalidations.com]
Comparative analysis of different extraction techniques for posaconazole from plasma
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Method Selection
The accurate quantification of posaconazole (B62084) in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. The selection of an appropriate extraction method is a critical first step in the analytical workflow, directly impacting the reliability and efficiency of the results. This guide provides a comparative analysis of the most common techniques for posac_onazole extraction from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We present a summary of their performance metrics, detailed experimental protocols, and workflow diagrams to aid in your method selection process.
Performance Comparison
The choice of extraction technique often involves a trade-off between speed, cost, and the cleanliness of the final extract. The following table summarizes the quantitative performance of different extraction methods based on published data.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 92.4% ± 1.3% (Methanol)[1] | 101.3%[2] | 95.1% - 106.4%[3] |
| Matrix Effect | No significant matrix effect observed with methanol (B129727) extraction[1]. | Not explicitly reported in the provided data. | SPE procedures are applied to reduce the matrix effect.[3] |
| Precision (CV%) | Intraday: <1%, Interday: <1%[4][5] | Intraday: 2.11% - 8.46%, Interday: <5.9%[2] | Intraday RSD: <7.2%, Interday RSD: <7.5%[3] |
| Accuracy | 102% ± 8% (Intra-run), 104% ± 1% (Inter-run)[6] | Not explicitly reported in the provided data. | 95.1% - 106.4%[3] |
| Lower Limit of Quantitation (LLOQ) | 0.014 µg/mL (UPLC-MS/MS)[6] | <0.05 µg/mL[2] | 10 ng/mL[3] |
Experimental Workflows
The following diagrams illustrate the typical workflows for each extraction technique.
Detailed Experimental Protocols
Below are detailed protocols for each of the discussed extraction techniques, as cited in the literature.
Protein Precipitation (PPT)
This method is often favored for its simplicity and high throughput. Various organic solvents can be used to precipitate plasma proteins, leaving the drug of interest in the supernatant.
-
Protocol using Acetonitrile/Methanol:
-
To 50 µL of plasma, add 150 µL of a precipitation solution consisting of acetonitrile and methanol (75%/25%, v/v) containing the internal standard.[6]
-
Vortex the mixture.[6]
-
Sonicate for 5 minutes.[6]
-
Centrifuge at 20,000 x g for 10 minutes at room temperature.[6]
-
Transfer the supernatant for analysis.[6]
-
-
Protocol using Methanol:
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.
-
Protocol using Diethyl Ether:
-
To 500 µL of plasma, add 200 µL of 0.1 M sodium hydroxide (B78521) and 20 µL of the internal standard.[2]
-
Briefly vortex the solution.[2]
-
Add 3 mL of diethyl ether and extract for 5 minutes.[2]
-
Centrifuge at 5,000 x g for 5 minutes.[2]
-
Transfer the organic layer to a clean tube.[2]
-
Repeat the extraction with another 3 mL of diethyl ether.[2]
-
Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at 37°C.[2]
-
Reconstitute the residue in 250 µL of the mobile phase for analysis.[2]
-
Solid-Phase Extraction (SPE)
SPE is a highly selective method that uses a solid sorbent to retain the analyte of interest while interfering substances are washed away. The analyte is then eluted with a suitable solvent.
-
General Protocol Outline: A study by Liu et al. (2012) describes a solid-phase extraction-capillary electrophoresis (SPE-CE) method for the determination of posaconazole in plasma.[3] While the specific sorbent and solvents are not detailed in the abstract, the general steps include:
-
Conditioning the SPE cartridge with an appropriate solvent.
-
Loading the pre-treated plasma sample onto the cartridge.
-
Washing the cartridge to remove matrix components.
-
Eluting the posaconazole with a suitable elution solvent.
-
The eluate is then analyzed. This method was shown to effectively reduce the matrix effect.[3]
-
Concluding Remarks
The selection of an extraction technique for posaconazole from plasma should be guided by the specific requirements of the assay, including the desired level of sensitivity, selectivity, sample throughput, and available instrumentation.
-
Protein Precipitation is a rapid and straightforward method suitable for high-throughput applications, though it may result in a less clean extract compared to other techniques.[1]
-
Liquid-Liquid Extraction offers a cleaner extract than PPT but is more labor-intensive and time-consuming.[7]
-
Solid-Phase Extraction generally provides the cleanest extracts and can offer high recovery, making it an excellent choice for assays requiring high sensitivity and specificity, though it can be more costly and require more extensive method development.[7]
Researchers should carefully consider these factors to choose the most appropriate extraction method for their analytical needs. The provided protocols and performance data serve as a valuable starting point for method development and validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Determination of Voriconazole and Posaconazole Concentrations in Human Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive determination of posaconazole in patient plasma by capillary electrophoresis with field-amplified sample stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Advancing posaconazole quantification analysis with... | F1000Research [f1000research.com]
- 6. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of O-Benzyl Posaconazole-4-hydroxyphenyl-d4
For immediate reference, this guide provides essential safety and disposal protocols for O-Benzyl Posaconazole-4-hydroxyphenyl-d4, a deuterated derivative of Posaconazole. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Profile of Posaconazole
Based on the hazard profile of Posaconazole, this compound should be handled as a hazardous substance with the following potential risks:
-
Carcinogenicity: Suspected of causing cancer.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
-
Acute Toxicity: Harmful if swallowed.
-
Irritant: Causes skin and serious eye irritation.
A summary of the key hazard information is provided in the table below.
| Hazard Category | GHS Classification |
| Carcinogenicity | Category 2 |
| Toxic to Reproduction | Category 2 |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 |
| Acute Aquatic Toxicity | Category 1 |
| Chronic Aquatic Toxicity | Category 1 |
| Acute Toxicity (Oral) | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
Disposal Protocol
Due to its hazardous nature, particularly its high aquatic toxicity, this compound must not be disposed of down the drain or in regular waste streams. All waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste.
Experimental Workflow for Disposal:
The following diagram outlines the mandatory step-by-step procedure for the safe disposal of this compound waste.
Key Steps for Proper Disposal:
-
Waste Identification and Segregation:
-
Identify all materials that have come into contact with this compound. This includes unused chemical, solutions, reaction mixtures, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated labware (e.g., vials, pipettes, and weighing boats).
-
Segregate this waste into dedicated, clearly labeled, and leak-proof hazardous waste containers. The label should include the chemical name ("this compound Waste"), the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the accumulation start date.
-
-
Container Management:
-
Use containers that are compatible with the chemical.
-
Keep containers securely closed at all times, except when adding waste.
-
Do not overfill containers. Leave adequate headspace to allow for expansion.
-
-
Storage:
-
Store the hazardous waste containers in a designated and secure area, such as a satellite accumulation area or a central hazardous waste storage facility.
-
The storage area should be well-ventilated and have secondary containment to prevent the release of material in case of a spill.
-
Store away from incompatible materials.
-
-
Final Disposal:
-
Disposal of this compound must be conducted through a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.
-
Ensure all required waste disposal forms and documentation are completed accurately and submitted as per your institution's and local regulations.
-
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of hazardous chemical waste, thereby protecting our ecosystem.
Personal protective equipment for handling O-Benzyl Posaconazole-4-hydroxyphenyl-d4
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling O-Benzyl Posaconazole-4-hydroxyphenyl-d4. The following procedures are designed to ensure the safe handling and disposal of this potent pharmaceutical compound.
Hazard Identification and Risk Assessment
Primary Hazards of the Parent Compound (Posaconazole):
-
Suspected of causing cancer.
-
Suspected of damaging fertility or the unborn child.
-
Causes damage to organs through prolonged or repeated exposure.
-
Harmful if swallowed.
-
Causes serious eye irritation.
-
Causes skin irritation.
-
Very toxic to aquatic life with long-lasting effects.
Due to these potential hazards, this compound should be handled as a highly potent active pharmaceutical ingredient (HPAPI).[1][2] A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. This includes a multi-layered approach to protect all potential routes of exposure (inhalation, dermal, and ocular).
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles. A face shield offers broader facial protection.[3] |
| Respiratory Protection | An N95 respirator is the minimum requirement. For higher-risk activities such as handling powders outside of a containment system, a Powered Air-Purifying Respirator (PAPR) is recommended.[2][3][4] | Prevents inhalation of airborne particles. Surgical masks are not sufficient.[3] |
| Body Protection | A disposable, long-sleeved gown that closes in the back, with tight-fitting cuffs.[3] For extensive handling, "bunny suit" coveralls are recommended for head-to-toe protection.[3] | Protects skin from contamination. Gowns should be changed immediately after a spill or every two to three hours.[3] |
| Foot Protection | Disposable shoe covers worn over closed-toe shoes. | Prevents the spread of contamination outside of the laboratory. |
Engineering Controls
Whenever possible, engineering controls should be the primary method of exposure reduction.
| Control Measure | Description |
| Fume Hood | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Glove Bag/Isolator | For procedures involving larger quantities of powder or with a higher risk of aerosolization, a flexible containment glove bag or a rigid isolator should be used to provide a physical barrier between the operator and the compound.[4] |
| Ventilated Balance Enclosure | When weighing the compound, a ventilated balance enclosure should be used to contain any dust generated. |
Handling Procedures
Adherence to strict operational protocols is crucial for safety. The following workflow outlines the key steps for handling this compound.
Disposal Plan
Proper waste management is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, shoe covers, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | All solutions containing this compound must be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps Waste | Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous materials. |
| Decontamination | Used glove bags should be incinerated after use.[4] All non-disposable equipment should be thoroughly decontaminated with an appropriate solvent, and the resulting cleaning solutions should be treated as hazardous liquid waste. |
All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
References
- 1. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. aiha.org [aiha.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
